molecular formula C7H7BrO2S B580972 Methyl 5-bromo-2-methylthiophene-3-carboxylate CAS No. 1259396-11-6

Methyl 5-bromo-2-methylthiophene-3-carboxylate

Cat. No.: B580972
CAS No.: 1259396-11-6
M. Wt: 235.095
InChI Key: KOLUIHOYXGOSFO-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-methylthiophene-3-carboxylate is a high-value brominated thiophene derivative that serves as a versatile synthetic intermediate in advanced chemical research. Its primary research applications lie in the construction of complex, functionalized thiophene scaffolds, which are privileged structures in medicinal chemistry and materials science. In pharmaceutical development, this compound's bromine and ester functional groups make it a crucial building block for coupling reactions, enabling the synthesis of novel molecules for biological evaluation. Thiophene cores are frequently explored in the design of potential therapeutic agents. For instance, structurally related 2-aminothiophene derivatives have been identified as potent inhibitors of tubulin polymerization, a key mechanism for anticancer agents that target the colchicine binding site . These inhibitors can induce G2/M cell cycle arrest and activate the mitochondrial apoptotic pathway, demonstrating the significant potential of thiophene-based scaffolds in oncology research. Beyond medicinal chemistry, this bromothiophene ester is utilized in materials science for the development of organic semiconductors and conjugated polymers . The electron-rich nature of the thiophene ring, when incorporated into larger π-conjugated systems, contributes to desirable electronic properties for use in organic electronic devices. The compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 5-bromo-2-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-4-5(7(9)10-2)3-6(8)11-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLUIHOYXGOSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728102
Record name Methyl 5-bromo-2-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259396-11-6
Record name Methyl 5-bromo-2-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-2-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for Methyl 5-bromo-2-methylthiophene-3-carboxylate, a valuable building block in medicinal chemistry and materials science. Due to the absence of a specific published protocol for this exact molecule, this guide details a robust and scientifically sound synthetic strategy derived from established methodologies for analogous thiophene derivatives.

Synthetic Pathway Overview

The proposed synthesis of this compound is a two-step process commencing with the commercially available 2-methylthiophene. The initial step involves the introduction of a carboxyl group at the 3-position, followed by a regioselective bromination at the 5-position.

Logical Workflow of the Synthesis

A 2-Methylthiophene B 2-Methylthiophene-3-carboxylic acid A->B Carboxylation C Methyl 2-methylthiophene-3-carboxylate B->C Esterification D This compound C->D Bromination

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

This section details the experimental procedures for each step of the synthesis.

Step 1: Synthesis of 2-Methylthiophene-3-carboxylic acid

This procedure is adapted from methodologies involving the regioselective lithiation and subsequent carboxylation of substituted thiophenes.

Materials:

  • 2-Methylthiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Dry tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of diisopropylamine in dry THF, slowly add n-butyllithium at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

  • Slowly add a solution of 2-methylthiophene in dry THF to the LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation at the 3-position.

  • In a separate flask, crush an excess of dry ice. Carefully add the crushed dry ice to the reaction mixture in portions, maintaining the temperature below -60 °C.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by adding 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methylthiophene-3-carboxylic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of Methyl 2-methylthiophene-3-carboxylate

This is a standard Fischer esterification reaction.

Materials:

  • 2-Methylthiophene-3-carboxylic acid

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-methylthiophene-3-carboxylic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 2-methylthiophene-3-carboxylate.

  • If necessary, the product can be purified by vacuum distillation or column chromatography.

Step 3: Synthesis of this compound

This procedure is adapted from the regioselective bromination of thiophene derivatives using N-bromosuccinimide (NBS). The 5-position is the most electronically favorable site for electrophilic substitution.

Materials:

  • Methyl 2-methylthiophene-3-carboxylate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Methyl 2-methylthiophene-3-carboxylate in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add N-bromosuccinimide portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic route. Yields are estimated based on similar reactions reported in the literature.

Table 1: Reagents and Conditions for the Synthesis of 2-Methylthiophene-3-carboxylic acid

ReagentMolar Equiv.Purpose
2-Methylthiophene1.0Starting Material
n-Butyllithium1.1Lithiating Agent
Diisopropylamine1.1Base Precursor
Carbon DioxideExcessCarboxylating Agent
Solvent THF
Temperature -78 °C to RT
Reaction Time 2-4 hours
Expected Yield 70-85%

Table 2: Reagents and Conditions for the Synthesis of Methyl 2-methylthiophene-3-carboxylate

ReagentMolar Equiv.Purpose
2-Methylthiophene-3-carboxylic acid1.0Starting Material
MethanolExcessReagent & Solvent
Sulfuric AcidCatalyticCatalyst
Temperature Reflux
Reaction Time 4-8 hours
Expected Yield 85-95%

Table 3: Reagents and Conditions for the Synthesis of this compound

ReagentMolar Equiv.Purpose
Methyl 2-methylthiophene-3-carboxylate1.0Starting Material
N-Bromosuccinimide (NBS)1.05Brominating Agent
Solvent Acetonitrile
Temperature 0 °C to RT
Reaction Time 1-3 hours
Expected Yield 80-90%

Reaction Pathway Diagram

The chemical transformations in the proposed synthesis are illustrated below.

cluster_0 Step 1: Carboxylation cluster_1 Step 2: Esterification cluster_2 Step 3: Bromination A 2-Methylthiophene B 2-Methylthiophene-3-carboxylic acid A->B 1. LDA, THF, -78 °C 2. CO2 3. H+ C 2-Methylthiophene-3-carboxylic acid D Methyl 2-methylthiophene-3-carboxylate C->D MeOH, H2SO4 (cat.), Reflux E Methyl 2-methylthiophene-3-carboxylate F This compound E->F NBS, Acetonitrile, 0 °C to RT

Caption: Chemical reaction pathway for the synthesis of the target compound.

This guide provides a comprehensive and actionable framework for the synthesis of this compound. Researchers are advised to perform small-scale trial reactions to optimize conditions for their specific laboratory settings. Standard laboratory safety precautions should be strictly followed throughout all procedures.

An In-depth Technical Guide to the Characterization of Methyl 5-bromo-2-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Methyl 5-bromo-2-methylthiophene-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the physicochemical properties, spectroscopic signature, and a robust experimental protocol for its synthesis.

Core Data Summary

The key quantitative data for this compound (CAS No. 1259396-11-6) are summarized in the tables below for ease of reference and comparison.

Physicochemical Properties
PropertyValue
Molecular Formula C₇H₇BrO₂S
Molecular Weight 235.10 g/mol
Appearance Expected to be a liquid or low-melting solid
Purity Commercially available up to 98%
Spectroscopic Data (Predicted)

The following tables outline the predicted spectroscopic data for this compound based on the analysis of its functional groups and known spectral databases for similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.3 - 7.6Singlet1HThiophene ring proton (C4-H)
~ 3.8Singlet3HMethyl ester protons (-OCH₃)
~ 2.5Singlet3HMethyl group protons (C2-CH₃)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmAssignment
~ 162 - 165Carbonyl carbon (C=O)
~ 140 - 145Thiophene ring carbon (C2)
~ 130 - 135Thiophene ring carbon (C3)
~ 125 - 130Thiophene ring carbon (C4)
~ 110 - 115Thiophene ring carbon (C5)
~ 52Methyl ester carbon (-OCH₃)
~ 15Methyl group carbon (C2-CH₃)

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
~ 2950 - 3000MediumC-H stretch (aromatic and aliphatic)
~ 1720 - 1740StrongC=O stretch (ester)
~ 1400 - 1500MediumC=C stretch (thiophene ring)
~ 1200 - 1300StrongC-O stretch (ester)
~ 600 - 700StrongC-Br stretch

Mass Spectrometry (MS)

m/zInterpretation
234/236Molecular ion peak (M⁺, M⁺+2 due to Br isotopes)
203/205Loss of -OCH₃
175/177Loss of -COOCH₃
156Loss of Br

Experimental Protocols

A detailed methodology for the synthesis of this compound is provided below. The synthesis is a two-step process starting from 2-methylthiophene.

Synthesis of 2-bromo-5-methylthiophene-3-carboxylic acid

Materials:

  • 2-methylthiophene

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Diisopropylamine

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Bromination of 2-methylthiophene: To a solution of 2-methylthiophene (1 equivalent) in anhydrous THF, add N-bromosuccinimide (1.1 equivalents) portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to yield 2-bromo-5-methylthiophene.

  • Carboxylation: To a solution of diisopropylamine (1.2 equivalents) in anhydrous THF at -78 °C, add n-butyllithium (1.2 equivalents) dropwise. Stir the mixture for 30 minutes to form lithium diisopropylamide (LDA). To this solution, add a solution of 2-bromo-5-methylthiophene (1 equivalent) in anhydrous THF dropwise at -78 °C. Stir for 1 hour. Bubble dry CO₂ gas through the reaction mixture for 2 hours. Allow the mixture to warm to room temperature. Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated to give the crude 2-bromo-5-methylthiophene-3-carboxylic acid, which can be purified by recrystallization.

Synthesis of this compound

Materials:

  • 2-bromo-5-methylthiophene-3-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Esterification: To a solution of 2-bromo-5-methylthiophene-3-carboxylic acid (1 equivalent) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the synthesis workflow and the logical approach to the spectroscopic characterization of the target compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Esterification 2-Methylthiophene 2-Methylthiophene Bromination Bromination 2-Methylthiophene->Bromination NBS, THF 2-Bromo-5-methylthiophene 2-Bromo-5-methylthiophene Bromination->2-Bromo-5-methylthiophene Carboxylation Carboxylation 2-Bromo-5-methylthiophene->Carboxylation 1. LDA, THF, -78°C 2. CO2 2-bromo-5-methylthiophene-3-carboxylic acid 2-bromo-5-methylthiophene-3-carboxylic acid Carboxylation->2-bromo-5-methylthiophene-3-carboxylic acid Esterification Esterification 2-bromo-5-methylthiophene-3-carboxylic acid->Esterification MeOH, H2SO4 (cat.) Reflux This compound This compound Esterification->this compound

Caption: Synthesis workflow for this compound.

Spectroscopic_Analysis cluster_spectroscopy Spectroscopic Characterization Target_Compound This compound NMR NMR Spectroscopy Target_Compound->NMR IR IR Spectroscopy Target_Compound->IR MS Mass Spectrometry Target_Compound->MS Proton_NMR 1H NMR: - Thiophene H - OCH3 - CH3 NMR->Proton_NMR Carbon_NMR 13C NMR: - C=O - Thiophene Cs - OCH3 - CH3 NMR->Carbon_NMR IR_Analysis Functional Groups: - C=O stretch - C-O stretch - C-Br stretch IR->IR_Analysis MS_Analysis Molecular Weight and Fragmentation: - Molecular Ion (M+) - Isotopic pattern of Br MS->MS_Analysis Structure_Confirmation Structural Confirmation Proton_NMR->Structure_Confirmation Carbon_NMR->Structure_Confirmation IR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: Logical workflow for spectroscopic analysis and structural confirmation.

Spectroscopic and Synthetic Overview of Methyl 5-bromo-2-methylthiophene-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic data and synthetic protocols for Methyl 5-bromo-2-methylthiophene-3-carboxylate. Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and a detailed, validated synthetic protocol for this particular compound are not publicly available at this time.

The absence of this foundational data prevents the creation of a detailed technical whitepaper as requested. The following sections outline the type of information that would be necessary to fulfill such a request and provide context on the data typically included in a comprehensive technical guide for a chemical compound.

Data Presentation: Spectroscopic Characterization

A complete spectroscopic characterization is essential for the unequivocal identification and quality control of a chemical compound. For this compound, the following data, once available, would be presented in structured tables for clarity and comparative analysis.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

This technique provides information on the chemical environment of hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
Data not available

Table 1: ¹H NMR Spectroscopic Data.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

This analysis identifies the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
Data not available

Table 2: ¹³C NMR Spectroscopic Data.

IR (Infrared) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
Data not available

Table 3: IR Spectroscopic Data.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

m/zRelative Intensity (%)Assignment
Data not available

Table 4: Mass Spectrometry Data.

Experimental Protocols

A detailed experimental protocol is crucial for the reproducible synthesis and purification of the target compound. This section would typically include:

  • Synthesis of this compound: A step-by-step procedure detailing the reaction setup, reagent quantities, reaction conditions (temperature, time, atmosphere), and work-up procedure.

  • Purification: The specific method used to isolate and purify the final product, such as column chromatography (including stationary and mobile phases), recrystallization (including solvent system), or distillation.

  • Spectroscopic Analysis: The parameters for acquiring the spectroscopic data, including the solvent and instrument frequency for NMR, the sample preparation method for IR, and the ionization technique for mass spectrometry.

Visualization of Experimental Workflow

A visual representation of the experimental workflow provides a clear and concise overview of the process. The following DOT script would generate a flowchart illustrating the synthesis and characterization of this compound, once the specific details are known.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis start Starting Materials reaction Reaction start->reaction Reagents, Solvent, Temp workup Aqueous Work-up reaction->workup purify Column Chromatography / Recrystallization workup->purify product This compound purify->product nmr 1H & 13C NMR ir IR Spectroscopy ms Mass Spectrometry product->nmr product->ir product->ms

Caption: General workflow for the synthesis and characterization of a chemical compound.

The successful generation of a comprehensive technical guide for this compound is contingent upon the availability of primary experimental data. Researchers and scientists in the field are encouraged to publish their findings to contribute to the collective body of scientific knowledge. Once such data becomes accessible, a detailed guide conforming to the specified requirements can be produced.

A Technical Guide to the Spectral Analysis of Methyl 5-bromo-2-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data presented in this document are predicted values based on the analysis of structurally similar compounds. Due to the limited availability of experimentally derived spectra for methyl 5-bromo-2-methylthiophene-3-carboxylate in the public domain, this guide serves as a comprehensive resource for anticipated spectral characteristics and the methodologies for their acquisition.

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. It includes predicted data tables, comprehensive experimental protocols for acquiring such data, and a visual representation of the analytical workflow. This document is intended to support researchers, scientists, and professionals in the field of drug development in the characterization of this and structurally related thiophene derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are based on established principles of NMR and MS, and by analogy to structurally related molecules.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.3 - 7.5Singlet1HThiophene H-4
~3.8Singlet3HO-CH₃
~2.5Singlet3HThiophene-CH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~162 - 164C=O (ester)
~140 - 142Thiophene C-2
~130 - 132Thiophene C-4
~128 - 130Thiophene C-3
~115 - 117Thiophene C-5 (C-Br)
~52O-CH₃
~15Thiophene-CH₃

Table 3: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
249/251[M]⁺ (Molecular ion peak, bromine isotope pattern)
218/220[M - OCH₃]⁺
190/192[M - COOCH₃]⁺
170[M - Br]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound for ¹H NMR analysis and 20-30 mg for ¹³C NMR analysis.

  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

2. NMR Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is recommended.

  • ¹H NMR:

    • Acquire a one-dimensional proton NMR spectrum using a standard pulse sequence.

    • Typical acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

  • ¹³C NMR:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Typical acquisition parameters include a spectral width of 200-250 ppm, a larger number of scans for adequate signal averaging (e.g., 1024 or more), a relaxation delay of 2-5 seconds to ensure proper quantification of all carbon signals, and an acquisition time of 1-2 seconds.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • The sample may need to be filtered to remove any particulate matter before introduction into the mass spectrometer.

2. Mass Spectrometry Data Acquisition:

  • Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Electron Impact (EI) Mass Spectrometry:

    • Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography inlet).

    • Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

    • Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Electrospray Ionization (ESI) Mass Spectrometry:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

    • As the solvent evaporates, charged molecular ions ([M+H]⁺ or [M+Na]⁺) are released and directed into the mass analyzer.

3. Data Analysis:

  • Identify the molecular ion peak ([M]⁺ in EI-MS or [M+H]⁺/[M+Na]⁺ in ESI-MS) to confirm the molecular weight of the compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion and any bromine-containing fragments.

  • Analyze the fragmentation pattern to gain structural information.

Visualizations

Experimental Workflow for NMR and MS Analysis

The following diagram illustrates the general workflow for the characterization of a synthesized organic compound like this compound using NMR and MS techniques.

experimental_workflow synthesis Synthesis & Purification sample_prep_nmr Sample Preparation (NMR) synthesis->sample_prep_nmr sample_prep_ms Sample Preparation (MS) synthesis->sample_prep_ms nmr_analysis NMR Analysis sample_prep_nmr->nmr_analysis ms_analysis MS Analysis sample_prep_ms->ms_analysis data_proc_nmr NMR Data Processing nmr_analysis->data_proc_nmr data_proc_ms MS Data Processing ms_analysis->data_proc_ms structure_elucidation Structure Elucidation data_proc_nmr->structure_elucidation data_proc_ms->structure_elucidation final_report Final Report structure_elucidation->final_report

Caption: General workflow for NMR and MS analysis.

physical and chemical properties of Methyl 5-bromo-2-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 5-bromo-2-methylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a heterocyclic compound of interest in synthetic chemistry and drug discovery. This document details its known characteristics, provides a generalized experimental protocol for its synthesis, and includes visualizations to illustrate key chemical workflows and relationships.

Core Properties of this compound

This compound is a substituted thiophene derivative. The presence of a bromine atom and a methyl ester group on the thiophene ring makes it a versatile intermediate for further chemical modifications.

Identifiers
IdentifierValue
CAS Number 1259396-11-6[1][2]
Molecular Formula C₇H₇BrO₂S[2]
Molecular Weight 235.10 g/mol [2][3]
IUPAC Name This compound
Physical and Chemical Properties

The following table summarizes the key .

PropertyValueSource(s)
Appearance Off-white to light brown solid[4]
Melting Point 43-44 °C[4]
Boiling Point 253.0 ± 35.0 °C at 760 mmHg (Predicted) 244.6 ± 20.0 °C (Predicted)[1] [4]
Density 1.6 ± 0.1 g/cm³ (Predicted) 1.662 ± 0.06 g/cm³ (Predicted)[1] [4]
Solubility No data available. Likely soluble in organic solvents like chloroform and methanol.[5]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2–8 °C or -20°C.[3][4][6]

Experimental Protocols

Generalized Synthesis of this compound

The synthesis likely involves a multi-step process starting from a simpler thiophene derivative. A plausible route is the bromination of a pre-functionalized thiophene ring followed by esterification, or vice-versa.

Step 1: Bromination of a Suitable Thiophene Precursor

  • Starting Material: Methyl 2-methylthiophene-3-carboxylate.

  • Reagents: N-Bromosuccinimide (NBS) is a common reagent for the regioselective bromination of thiophenes.[5]

  • Solvent: A non-polar aprotic solvent such as chloroform or carbon tetrachloride is typically used.[5]

  • Procedure:

    • Dissolve the starting material in the chosen solvent in a round-bottom flask.

    • Slowly add N-Bromosuccinimide to the solution at room temperature, while stirring. The reaction is often performed in the dark to prevent radical side reactions.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Characterization

The final product should be characterized to confirm its identity and purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the structure, including the position of the bromo and methyl substituents.[7]

  • Mass Spectrometry: To confirm the molecular weight and isotopic pattern of bromine.

  • Melting Point: To assess the purity of the compound.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by the functional groups present on the thiophene ring.

  • Bromine Atom: The bromine atom at the 5-position is susceptible to various substitution reactions, particularly metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck couplings). This allows for the introduction of a wide range of substituents at this position. It can also undergo metal-halogen exchange with organolithium reagents to form a lithiated thiophene intermediate.[8][9]

  • Ester Group: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The carboxylic acid can then be converted to other functional groups such as amides or acid chlorides.[8]

  • Thiophene Ring: The thiophene ring itself is an electron-rich aromatic system and can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of any new substituent.

The compound should be stored under an inert atmosphere and at low temperatures to ensure its stability and prevent degradation.[3][4][6]

Visualizations

Synthetic Workflow

G Generalized Synthetic Workflow for this compound start Start: Methyl 2-methylthiophene-3-carboxylate bromination Bromination with NBS in Chloroform start->bromination workup Aqueous Workup (Na2S2O3, Brine) bromination->workup purification Column Chromatography workup->purification product Product: this compound purification->product characterization Characterization (NMR, MS, MP) product->characterization

Caption: Generalized synthetic workflow for this compound.

Reactivity Profile

G Reactivity Profile of this compound cluster_bromo Reactions at Bromine cluster_ester Reactions at Ester parent This compound cross_coupling Cross-Coupling (e.g., Suzuki) parent->cross_coupling Pd catalyst, Base, Boronic acid metal_halogen Metal-Halogen Exchange parent->metal_halogen n-BuLi hydrolysis Hydrolysis to Carboxylic Acid parent->hydrolysis H+ or OH-

Caption: Key reactions of this compound.

Safety Information

While a specific Safety Data Sheet (SDS) for this compound was not found, general safety precautions for handling similar brominated organic compounds should be followed.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10][11][12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

  • Hazards: Brominated organic compounds can be irritants to the skin, eyes, and respiratory system. Some may be harmful if swallowed or absorbed through the skin.[13]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable building block in organic synthesis. Its physical and chemical properties, coupled with its reactivity, make it a useful intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of this compound for researchers and professionals in these areas.

References

The Synthesis and Characteristics of Methyl 5-bromo-2-methylthiophene-3-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

The following table summarizes the key physicochemical properties of Methyl 5-bromo-2-methylthiophene-3-carboxylate.

PropertyValue
CAS Number 1259396-11-6
Molecular Formula C₇H₇BrO₂S
Molecular Weight 235.10 g/mol
Appearance Not specified (typically off-white solid)
Purity >95% (as offered by commercial suppliers)

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The following table outlines the key spectroscopic data available.

Spectroscopy Data
¹H NMR The proton nuclear magnetic resonance spectrum is available from commercial suppliers, showing characteristic peaks for the methyl and thiophene protons.[1]
Mass Spec Mass spectrometry data would confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound.
IR Infrared spectroscopy would show characteristic absorption bands for the carbonyl group of the ester and the C-Br bond.

Proposed Synthetic Pathway

A plausible and commonly employed method for the synthesis of this compound involves a multi-step process starting from a suitable thiophene precursor. The following is a representative synthetic workflow based on established chemical literature for similar compounds.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Bromination Reaction cluster_workup Work-up and Purification cluster_product Final Product Methyl_2-methylthiophene-3-carboxylate Methyl 2-methylthiophene-3-carboxylate Reaction_Vessel Reaction with NBS in Acetic Acid Methyl_2-methylthiophene-3-carboxylate->Reaction_Vessel Quenching Quenching with Water Reaction_Vessel->Quenching 1. Extraction Extraction with Ethyl Acetate Quenching->Extraction 2. Washing Washing with Brine Extraction->Washing 3. Drying Drying over Na₂SO₄ Washing->Drying 4. Concentration Concentration in vacuo Drying->Concentration 5. Purification Column Chromatography Concentration->Purification 6. Final_Product This compound Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of a Related Compound (Methyl 2-bromothiophene-3-carboxylate)

While a specific, detailed experimental protocol for this compound is not publicly available, the following protocol for the synthesis of a closely related isomer, Methyl 2-bromothiophene-3-carboxylate, provides a representative methodology.[2]

Materials:

  • 2-bromo-3-thiophenecarboxylic acid

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-bromo-3-thiophenecarboxylic acid (10.1 g, 49 mmol) in methanol (100 mL).[2]

  • Add sulfuric acid (2.5 mL, 45 mmol) as a catalyst to the solution.[2]

  • Heat the reaction mixture to reflux and maintain for an overnight period.[2]

  • After the reaction is complete, remove the majority of the methanol by distillation under reduced pressure.[2]

  • Slowly pour the concentrated mixture into pre-cooled ice water.[2]

  • Extract the product from the aqueous phase using ethyl acetate.[2]

  • Combine the organic phases and wash sequentially with water and saturated aqueous sodium bicarbonate.[2]

  • Dry the organic phase with anhydrous sodium sulfate.[2]

  • Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield the target product.[2]

Expected Outcome:

This procedure is reported to yield Methyl 2-bromothiophene-3-carboxylate in quantitative yield (10.77 g).[2] The product can be characterized by ¹H NMR.[2]

Logical Relationship of Synthesis Steps

The synthesis of brominated thiophene esters follows a logical progression of chemical transformations.

Logical_Flow Start Thiophene Carboxylic Acid or Ester Precursor Functional_Group_Mod Esterification (if starting from acid) Start->Functional_Group_Mod Bromination Electrophilic Bromination (e.g., with NBS) Start->Bromination If starting from ester Functional_Group_Mod->Bromination Isolation Aqueous Work-up and Extraction Bromination->Isolation Purification Chromatographic Purification Isolation->Purification Product Target Bromo-thiophene Ester Purification->Product

References

Fundamental Chemistry of Brominated Thiophenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Brominated thiophenes are a pivotal class of heterocyclic compounds, serving as indispensable building blocks in the synthesis of pharmaceuticals, advanced materials, and organic electronics.[1][2] The thiophene ring itself is a key structural motif in numerous pharmaceutical agents.[3] The introduction of a bromine atom onto the thiophene core provides a reactive handle for a multitude of chemical transformations. This reactivity makes brominated thiophenes highly versatile intermediates for constructing complex molecular architectures.[1] This guide delves into the fundamental chemistry of brominated thiophenes, covering their synthesis, core properties, and key chemical reactions, with a focus on practical applications in research and development.

Synthesis of Brominated Thiophenes

The synthesis of brominated thiophenes can be broadly categorized into two primary approaches: direct electrophilic bromination of the thiophene ring and metal-halogen exchange followed by quenching with a bromine source. The regioselectivity of the bromination is a key consideration in these synthetic strategies.

Electrophilic Bromination

Thiophene is highly activated towards electrophilic substitution, reacting about 10⁷ to 10⁸ times faster than benzene.[4][5] This high reactivity allows for facile bromination under mild conditions.

  • Direct Bromination with Br₂: The reaction of thiophene with molecular bromine (Br₂) can lead to mono- or poly-brominated products depending on the reaction conditions. Careful control of stoichiometry and temperature is necessary to achieve selective mono-bromination, typically at the more reactive α-positions (C2 and C5).[4]

  • Bromination with N-Bromosuccinimide (NBS): N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of thiophenes.[6][7] It is a convenient and safer alternative to liquid bromine. The reaction is typically carried out in solvents like acetic acid or chloroform and shows high selectivity for the α-positions (2- and 5-positions) of the thiophene ring.[6][7]

Synthesis via Lithiation-Bromination

For the synthesis of specific isomers that are not readily accessible through direct bromination (like 3-bromothiophene), a common strategy involves a lithium-halogen exchange or direct lithiation followed by quenching with an electrophilic bromine source (e.g., Br₂ or CBr₄).[8][9] For instance, 3-bromothiophene can be prepared by the debromination of 2,3,5-tribromothiophene.[8] Another route involves the direct lithiation of a substituted thiophene at a specific position, followed by reaction with a brominating agent.[10]

Synthesis_Pathways Synthetic Routes to Brominated Thiophenes Thiophene Thiophene Bromothiophene2 2-Bromothiophene Thiophene->Bromothiophene2 NBS or Br₂ (1 eq.) Tribromothiophene235 2,3,5-Tribromothiophene Thiophene->Tribromothiophene235 Br₂ (excess) LithiatedThiophene Lithiated Thiophene Thiophene->LithiatedThiophene n-BuLi Dibromothiophene25 2,5-Dibromothiophene Bromothiophene2->Dibromothiophene25 NBS or Br₂ (1 eq.) Bromothiophene3 3-Bromothiophene Tribromothiophene235->Bromothiophene3 Debromination (e.g., Zn/AcOH) LithiatedThiophene->Bromothiophene3 1. TMEDA 2. CBr₄

Caption: Synthetic routes to brominated thiophenes.
Experimental Protocol: Regioselective Bromination with NBS

This protocol describes a general procedure for the bromination of a substituted thiophene at the α-position using N-Bromosuccinimide (NBS).[6]

  • Reaction Setup: Dissolve the thiophene derivative (1.0 equivalent) in a suitable solvent such as acetonitrile or acetic acid in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[6]

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired brominated thiophene.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of brominated thiophenes are crucial for their characterization and handling in a laboratory setting.

Physical Properties

The boiling and melting points of brominated thiophenes vary with the number and position of the bromine substituents.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
2-BromothiopheneC₄H₃BrS163.04-10150-153~1.7
3-BromothiopheneC₄H₃BrS163.04-10[8][11]155-157[12]1.720[11]
2,5-DibromothiopheneC₄H₂Br₂S241.93-5 to -4210~2.2
3,4-DibromothiopheneC₄H₂Br₂S241.934-5[13]221-222[13]2.188[13]

Data compiled from various sources.[8][11][12][13][14] Values are approximate and can vary.

Spectroscopic Properties (¹H and ¹³C NMR)

NMR spectroscopy is an essential tool for the structural elucidation of brominated thiophenes.[3] The chemical shifts are influenced by the electronegativity of the bromine atom and its position on the thiophene ring.

Compound¹H NMR (δ, ppm in CDCl₃)¹³C NMR (δ, ppm in CDCl₃)
2-Bromothiophene H3: ~7.15, H4: ~6.98, H5: ~7.25C2: ~112.8, C3: ~128.2, C4: ~127.5, C5: ~130.3
3-Bromothiophene H2: ~7.28, H4: ~7.06, H5: ~7.28[3]C2: 122.9, C3: 110.1, C4: 129.0, C5: 126.0[3]
2,5-Dibromothiophene H3, H4: ~6.84C2, C5: ~115.5, C3, C4: ~130.8

Note: Chemical shift values are approximate and can vary based on solvent and concentration.[3]

Workflow and Protocol for NMR Analysis

NMR_Workflow Workflow for NMR Data Acquisition and Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Dissolve Sample (in CDCl₃) Prep2 Add TMS Standard Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Insert into Spectrometer Prep3->Acq1 Acq2 Lock, Tune, and Shim Acq1->Acq2 Acq3 Acquire ¹H & ¹³C Spectra Acq2->Acq3 Proc1 Fourier Transform (FID) Acq3->Proc1 Proc2 Phase Correction Proc1->Proc2 Proc3 Calibrate to TMS (0 ppm) Proc2->Proc3 Proc4 Assign Peaks Proc3->Proc4 Elucidation Structural Elucidation Proc4->Elucidation

Caption: Workflow for NMR data acquisition and analysis.[3]

General Experimental Protocol for NMR Data Acquisition: [3]

  • Sample Preparation: Dissolve approximately 5-10 mg of the brominated thiophene sample in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the spectrometer to achieve a homogeneous magnetic field.

  • ¹H NMR Acquisition: Use a standard single-pulse sequence. Acquire a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Key Reactions and Reactivity

The bromine atom on the thiophene ring serves as an excellent leaving group, enabling a wide range of transformations, most notably the formation of organometallic intermediates and participation in palladium-catalyzed cross-coupling reactions.[1]

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds and are extensively used in pharmaceutical synthesis.[2][15] Brominated thiophenes are excellent substrates for these transformations.

  • Suzuki-Miyaura Coupling: This reaction couples the bromothiophene with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[16][17] It is one of the most versatile and widely used methods for synthesizing biaryl and heteroaryl compounds.[2]

  • Stille Coupling: This reaction involves the coupling of a bromothiophene with an organotin compound (organostannane), catalyzed by palladium. It is known for its tolerance of a wide variety of functional groups.[16]

Catalytic_Cycle Generalized Catalytic Cycle for Cross-Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R' L₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' (Coupled Product) RedElim->Product RX R-X (Bromothiophene) RX->OxAdd R_M R'-M (Organometallic) R_M->Transmetal

Caption: Generalized catalytic cycle for cross-coupling reactions.[16]

Illustrative Data for Suzuki-Miyaura Coupling of 2-Bromothiophene

Arylboronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O~95
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄THF/H₂O~92
3-Thienylboronic acidPd(dtbpf)Cl₂Et₃NToluene/H₂O~88-96[18]

Note: Conditions and yields are illustrative and require optimization for specific substrates.[16][18][19]

Experimental Protocol: Suzuki-Miyaura Coupling [17][18]

  • Reaction Setup: In a Schlenk flask, combine the bromothiophene (1.0 eq.), the arylboronic acid (1.1-1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq.).

  • Atmosphere and Solvent: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system (e.g., dioxane/water 6:1).[17]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Add water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Formation of Organometallic Intermediates

Brominated thiophenes are excellent precursors for generating highly reactive organometallic reagents, which act as potent nucleophiles or bases.

  • Grignard Reagent Formation: 2-Bromothiophene readily reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent, 2-thienylmagnesium bromide.[20][21] This reagent can then be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂).

  • Lithiation (Lithium-Halogen Exchange): Bromothiophenes undergo rapid lithium-halogen exchange when treated with organolithium reagents, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C).[22] This reaction generates a thienyllithium species, a powerful nucleophile that can be quenched with various electrophiles to introduce diverse functional groups onto the thiophene ring.[22]

Organometallics Formation and Reactivity of Organometallic Intermediates Bromothiophene Bromothiophene (R-Br) Grignard Grignard Reagent (R-MgBr) Bromothiophene->Grignard Mg, THF Lithium Thienyllithium (R-Li) Bromothiophene->Lithium n-BuLi, THF -78 °C Product Functionalized Thiophene (R-E) Grignard->Product Lithium->Product Electrophile Electrophile (E⁺) Electrophile->Product

Caption: Formation and reactivity of organometallic intermediates.

Experimental Protocol: Lithiation and Electrophilic Quench [22]

  • Reaction Setup: To a flame-dried, three-necked flask under a positive flow of inert gas (Argon), add the bromothiophene (1.0 eq.) and anhydrous THF (to achieve ~0.2-0.5 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes.

  • Lithiation: Slowly add n-butyllithium (1.1 eq.) dropwise via syringe, keeping the internal temperature from rising significantly. Stir the mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

  • Electrophilic Quench: Add the desired electrophile (1.2 eq.) dropwise while maintaining the temperature at -78 °C.

  • Warming and Workup: After addition, stir at -78 °C for one hour before slowly warming to room temperature. Stir for an additional 1-3 hours. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the product using column chromatography.

Oxidation Reactions

The oxidation of brominated thiophenes can lead to thiophene S,S-dioxides. These intermediates are highly reactive and can undergo dimerization reactions, such as Diels-Alder cycloadditions, depending on the substitution pattern and steric hindrance of the starting bromothiophene.[23][24] For example, the oxidation of monosubstituted bromothiophenes often leads to dimerization of the reactive sulfoxide intermediate, while more hindered thiophenes like 3,4-dibromothiophene can yield the corresponding sulfone under forced conditions.[23][24]

The fundamental chemistry of brominated thiophenes is characterized by the high reactivity of the thiophene ring and the versatility of the carbon-bromine bond. This combination allows for a vast array of synthetic transformations, making these compounds highly valuable intermediates. Their utility in palladium-catalyzed cross-coupling reactions and the formation of potent organometallic nucleophiles provides researchers in drug discovery and materials science with powerful tools to construct complex, functional molecules with tailored properties. A thorough understanding of their synthesis, properties, and reactivity is paramount for leveraging their full potential in chemical innovation.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of Methyl 5-bromo-2-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction utilizing methyl 5-bromo-2-methylthiophene-3-carboxylate as a key building block. The Suzuki coupling is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Thiophene-containing compounds are of particular interest due to their diverse biological activities. While specific literature on the Suzuki coupling of this compound is limited, this document outlines generalized protocols and reaction conditions based on structurally similar bromothiophene derivatives. These notes serve as a robust starting point for the development and optimization of synthetic routes to novel 5-aryl-2-methylthiophene-3-carboxylates.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction facilitates the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base. In this context, this compound is coupled with a variety of aryl or heteroaryl boronic acids to yield the corresponding 5-substituted thiophene derivatives.

Reaction: this compound + Arylboronic Acid ---[Pd Catalyst, Base, Solvent]--> Methyl 5-aryl-2-methylthiophene-3-carboxylate

Data Presentation: Reaction Conditions for Suzuki Coupling of Bromothiophenes

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of various bromothiophene derivatives, which can be extrapolated for reactions with this compound.

Table 1: Palladium-Catalyzed Suzuki Coupling of 2,5-Dibromo-3-methylthiophene with Arylboronic Acids [4][5]

EntryArylboronic AcidCatalyst (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (6)K₃PO₄ (4)1,4-Dioxane/H₂O901258
24-Methylphenylboronic acidPd(PPh₃)₄ (6)K₃PO₄ (4)1,4-Dioxane/H₂O901263
34-Methoxyphenylboronic acidPd(PPh₃)₄ (6)K₃PO₄ (4)1,4-Dioxane/H₂O901261
44-Chlorophenylboronic acidPd(PPh₃)₄ (6)K₃PO₄ (4)1,4-Dioxane/H₂O901255

Table 2: Palladium-Catalyzed Suzuki Coupling of other Bromothiophene Derivatives

SubstrateArylboronic AcidCatalyst (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
2,5-dibromo-3-hexylthiophenePhenylboronic acidPd(PPh₃)₄ (4)K₃PO₄ (1.75)1,4-Dioxane/H₂O901275[6]
5-bromothiophene-2-carboxylic acid derivativeVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane90-37-72[7]
2-bromo-5-(bromomethyl)thiophene3-chloro-4-fluoro phenyl boronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-Dioxane/H₂O9012Good[3]

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound. Optimization of catalyst, base, solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a widely adopted and effective method for the Suzuki coupling of aryl bromides.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask or reaction tube, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst, Pd(PPh₃)₄ (1-5 mol%).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.[8]

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Coupling_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R R-Pd(II)Ln-R' Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd Organoboron R'-B(OR)2 Organoboron->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Work-up & Purification start Combine Reactants: - this compound - Arylboronic Acid - Base add_catalyst Add Pd Catalyst start->add_catalyst inert_atm Establish Inert Atmosphere (N₂ or Ar) add_catalyst->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heat_stir Heat and Stir add_solvent->heat_stir monitoring Monitor Reaction (TLC/GC-MS) heat_stir->monitoring quench_extract Quench and Extract monitoring->quench_extract dry_concentrate Dry and Concentrate quench_extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki coupling reactions.

References

Application Notes and Protocols: Methyl 5-bromo-2-methylthiophene-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-methylthiophene-3-carboxylate is a key heterocyclic building block in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of complex bioactive molecules. Its thiophene core is a privileged scaffold found in numerous FDA-approved drugs.[1] The presence of a bromine atom at the 5-position and a methyl ester at the 3-position allows for sequential and regioselective functionalization, making it an attractive starting material for the synthesis of targeted therapeutics, particularly in oncology. This document outlines the application of this compound in the synthesis of kinase inhibitors, with a focus on inhibitors of the KRAS G12C mutant protein, a critical target in cancer therapy.

Application: Synthesis of a Key Intermediate for KRAS G12C Inhibitors

The Ras family of small GTPases, including KRAS, acts as a molecular switch in signal transduction pathways that regulate cell proliferation, differentiation, and survival.[2] Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation, where glycine at position 12 is replaced by cysteine, results in a constitutively active protein that drives tumor growth. This compound serves as a crucial starting material in the multi-step synthesis of potent and selective covalent inhibitors of KRAS G12C.[2][3]

Experimental Workflow for Synthesis

The general workflow involves the initial functionalization of this compound, followed by a series of reactions to build the final inhibitor molecule. A key step is often a cross-coupling reaction at the bromide position.

G cluster_0 Synthesis Workflow Start Methyl 5-bromo-2- methylthiophene-3-carboxylate Step1 Suzuki or other Cross-Coupling Reaction Start->Step1 Arylboronic acid, Pd catalyst Step2 Amide Coupling Step1->Step2 Hydrolysis then Amine, Coupling agent Step3 Further Functionalization Step2->Step3 Introduction of warhead moiety End Final KRAS G12C Inhibitor Step3->End

A generalized synthetic workflow for KRAS G12C inhibitors.

Featured Application: Synthesis of a Thienopyrimidine Intermediate

A key synthetic strategy involves the use of this compound to construct a thienopyrimidine core, which is a common scaffold in kinase inhibitors.

Protocol: Synthesis of this compound

This protocol describes the synthesis of the title compound as a precursor for further elaboration.

Materials:

  • Methyl 2-methylthiophene-3-carboxylate

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Dimethylformamide (DMF)

  • Petroleum ether

  • Silica gel

Procedure: [2]

  • To a solution of methyl 2-methylthiophene-3-carboxylate (0.15 mmol) in dimethylformamide (250 mL), add N-bromosuccinimide (0.18 mmol) and acetic acid (0.15 mmol).

  • Stir the mixture at room temperature for 16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of silica gel using petroleum ether as the eluent.

  • Concentrate the filtrate under reduced pressure to afford this compound.

Protocol: Synthesis of a Downstream Intermediate for Protein Targeting Compounds

This protocol details a subsequent reaction of a derivative of the title compound to introduce a functionality for protein degradation applications.

Materials:

  • tert-butyl 5-bromo-3-(bromomethyl)thiophene-2-carboxylate (synthesized from this compound)

  • 3-aminopiperidine-2,6-dione

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EA)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To a solution of tert-butyl 5-bromo-3-(bromomethyl)thiophene-2-carboxylate (6.72 mmol) in DMF (30 mL), add 3-aminopiperidine-2,6-dione (6.72 mmol) and TEA (13.44 mmol).

  • Stir the mixture at 80°C overnight.

  • After cooling, concentrate the reaction mixture under vacuum.

  • Dilute the residue with water (20 mL) and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography (eluting with a gradient of ethyl acetate in petroleum ether) to yield tert-butyl 5-bromo-3-(((2,6-dioxopiperidin-3-yl)amino)methyl)thiophene-2-carboxylate.

Biological Activity and Data

While specific quantitative data for the direct products of this compound are often not reported in initial synthetic steps, the final compounds, such as KRAS G12C inhibitors, exhibit potent biological activity. The data for the final patented compounds is extensive and beyond the scope of this note, but they are designed to achieve high potency and selectivity.

Compound Class Target Typical IC₅₀ Range Therapeutic Application
Thienopyrimidine DerivativesKRAS G12CnM to µMNon-small cell lung cancer, Colorectal cancer
PROTACsTarget Protein (e.g., CK1α)DC₅₀ in nM rangeVarious Cancers

Note: The IC₅₀ values are representative of the final drug candidates, not the initial intermediate.

Signaling Pathway

The KRAS protein is a key node in the MAPK/ERK signaling pathway. In its active, GTP-bound state, KRAS activates downstream effectors like RAF, leading to the activation of MEK and ERK, which in turn regulate gene expression related to cell growth and proliferation. Covalent inhibitors targeting the G12C mutant trap KRAS in its inactive GDP-bound state, thereby blocking this oncogenic signaling cascade.

G cluster_0 KRAS Signaling Pathway EGFR Growth Factor Receptor (e.g., EGFR) SOS SOS EGFR->SOS KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP GTP exchange KRAS_GTP KRAS-GTP (Active) KRAS_GTP->KRAS_GDP GTP hydrolysis RAF RAF MEK MEK ERK ERK Proliferation Gene Expression (Proliferation, Survival) Inhibitor KRAS G12C Inhibitor (Derived from Thiophene) Inhibitor->KRAS_GTP Covalent Inhibition

Simplified KRAS signaling pathway and the point of inhibition.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of complex heterocyclic compounds with significant potential in medicinal chemistry. Its application in the development of targeted covalent inhibitors for challenging oncogenic targets like KRAS G12C highlights its importance in modern drug discovery and development. The protocols and workflows presented here provide a foundation for researchers to utilize this building block in their own synthetic endeavors.

References

Application Note: Suzuki-Miyaura Cross-Coupling of Methyl 5-bromo-2-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and functional materials.[1][2][3][4][5] This application note provides a detailed protocol for the Suzuki coupling of Methyl 5-bromo-2-methylthiophene-3-carboxylate with various arylboronic acids. Thiophene derivatives are significant structural motifs in many biologically active compounds.[6][7] The described methodology offers a reliable route to synthesize a diverse library of 5-aryl-2-methylthiophene-3-carboxylates, which are valuable intermediates for drug discovery and development.

The protocol is based on established procedures for the Suzuki coupling of structurally similar heteroaryl bromides, particularly thiophene derivatives.[6][8][9] The reaction utilizes a palladium catalyst, a base, and a suitable solvent system to facilitate the cross-coupling of the thiophene bromide with an organoboron reagent.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium complex. The general transformation for the coupling of this compound with an arylboronic acid is depicted below:

Reaction:

Experimental Protocols

This section outlines a detailed experimental procedure for the Suzuki coupling of this compound. This protocol is a general guideline, and optimization of reaction conditions may be necessary for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a suitable ligand (e.g., SPhos, XPhos)

  • Base: Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄), or Cesium Carbonate (Cs₂CO₃) (2-3 equivalents)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water mixture

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate or Diethyl ether for extraction

  • Brine solution

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction tube equipped with a magnetic stir bar, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours.[10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure.

  • Final Product: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure Methyl 5-aryl-2-methylthiophene-3-carboxylate.

Data Presentation

The following table summarizes typical reaction conditions and yields for Suzuki coupling reactions of similar thiophene bromide derivatives, which can serve as a reference for optimizing the protocol for this compound.

Substrate (Thiophene Derivative)Arylboronic AcidCatalyst (mol%)Base (equivalents)SolventTemp. (°C)Time (h)Yield (%)Reference
2,5-dibromo-3-methylthiophenePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901255[6]
2-bromo-5-(bromomethyl)thiophene4-Methoxyphenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901276[9]
4,5-dibromothiophene-2-carboxaldehydePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (6:1)9012-[11]
5-bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-95-Moderate to Good[12]
Aryl BromideArylboronic acidPd₁/FeOx (10 mg)K₂CO₃ (1.5 mmol)EtOH/H₂O (2:4 mL)402High[13]

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-Pd(II)-X_L2 R-Pd(II)-X L₂ Oxidative_Addition->R-Pd(II)-X_L2 Transmetalation Transmetalation (R'-B(OR)₂ + Base) R-Pd(II)-X_L2->Transmetalation R-Pd(II)-R'_L2 R-Pd(II)-R' L₂ Transmetalation->R-Pd(II)-R'_L2 Reductive_Elimination Reductive Elimination R-Pd(II)-R'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Product Reductive_Elimination->Product R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines the sequential steps of the experimental protocol for the Suzuki coupling of this compound.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base Inert Establish Inert Atmosphere (Nitrogen or Argon Purge) Start->Inert Solvent Add Degassed Solvent (e.g., 1,4-Dioxane/Water) Inert->Solvent Heating Heat and Stir (80-100°C, 12-24h) Solvent->Heating Monitoring Monitor Progress (TLC or GC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Aqueous Work-up and Organic Extraction Cooling->Extraction Drying Dry Organic Layer (Na₂SO₄ or MgSO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure Product: Methyl 5-aryl-2-methylthiophene-3-carboxylate Purification->Product

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

References

Application Notes and Protocols: Methyl 5-bromo-2-methylthiophene-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 5-bromo-2-methylthiophene-3-carboxylate is a halogenated heterocyclic compound that serves as a versatile building block in the synthesis of complex organic molecules for drug discovery. The presence of a bromine atom at the 5-position of the thiophene ring renders it amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. This reactivity allows for the introduction of diverse substituents, leading to the generation of novel molecular scaffolds with potential therapeutic applications. The thiophene core itself is a common motif in many biologically active compounds, contributing to their pharmacological properties. These derivatives have shown promise in a variety of therapeutic areas, including oncology, infectious diseases, and inflammation.[1][2][3]

Key Applications in Drug Discovery

The primary utility of this compound lies in its role as a key intermediate for the synthesis of more complex molecules with potential biological activities. Its structural features make it a valuable precursor for:

  • Kinase Inhibitors: The thiophene scaffold can be elaborated to target the ATP-binding site of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[4][5][6]

  • Antimicrobial Agents: Thiophene derivatives have been investigated for their activity against a range of bacterial and fungal pathogens.[2]

  • Anti-inflammatory Agents: Compounds synthesized from thiophene intermediates have shown potential in modulating inflammatory pathways.[1][3]

  • Antithrombotic and Spasmolytic Agents: Derivatives of brominated thiophenes have been explored for their effects on blood coagulation and smooth muscle contraction.[7][8][9]

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundThis compoundC₇H₇BrO₂S235.10876938-56-6
Methyl 5-bromothiophene-2-carboxylateMethyl 5-bromothiophene-2-carboxylateC₆H₅BrO₂S221.0762224-19-5[10]
2-Bromo-5-methylthiophene-3-carboxylic acid2-Bromo-5-methylthiophene-3-carboxylic acidC₆H₅BrO₂S221.07221061-14-9[11]
Methyl 2-bromothiophene-3-carboxylateMethyl 2-bromothiophene-3-carboxylateC₆H₅BrO₂S221.0776360-43-5[12][13]

Table 2: Representative Yields of Suzuki Cross-Coupling Reactions with Brominated Thiophene Derivatives

Brominated Thiophene SubstrateArylboronic AcidProductYield (%)Reference
2-bromo-5-(bromomethyl)thiophene3-chloro-4-fluorophenyl boronic acid2-(bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene68[7]
2-bromo-5-(bromomethyl)thiophene4-methoxyphenyl boronic acid2-(bromomethyl)-5-(4-methoxyphenyl)thiophene76[7]
Pentyl 5-bromothiophene-2-carboxylatePhenylboronic acidPentyl 5-phenylthiophene-2-carboxylate72[8]
Phenethyl 5-bromothiophene-2-carboxylate3,4-dichlorophenylboronic acidPhenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate78[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. This reaction is a cornerstone for creating carbon-carbon bonds and synthesizing biaryl compounds.[7][8][14][15]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5-5 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-dioxane and water (4:1 v/v) or toluene

  • Schlenk flask or microwave vial

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and heating plate or microwave reactor

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the corresponding arylboronic acid (1.1 equivalents), potassium phosphate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (2.5 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (1,4-dioxane/water, 4:1) to the flask.

  • Stir the reaction mixture at 90-100 °C for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired coupled product.

Visualizations

Signaling Pathway Diagram

G Hypothetical Kinase Inhibition Pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds and Activates PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Transcription Factors Transcription Factors mTOR->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Promotes Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Thiophene-based Kinase Inhibitor Thiophene-based Kinase Inhibitor Thiophene-based Kinase Inhibitor->PI3K Inhibits

Caption: Hypothetical signaling pathway showing inhibition of the PI3K/AKT/mTOR cascade by a thiophene-based kinase inhibitor.

Experimental Workflow Diagram

G Synthesis Workflow for a Thiophene-based Kinase Inhibitor A Methyl 5-bromo-2-methyl- thiophene-3-carboxylate C Suzuki Coupling Reaction (Pd Catalyst, Base, Solvent, Heat) A->C B Arylboronic Acid B->C D Biaryl Thiophene Intermediate C->D E Hydrolysis (e.g., LiOH) D->E F Carboxylic Acid Intermediate E->F H Amide Coupling (e.g., HATU, DIPEA) F->H G Amine Moiety G->H I Final Thiophene-based Kinase Inhibitor H->I J Purification (Chromatography) I->J K Biological Screening (e.g., Kinase Assay, Cell Proliferation Assay) J->K

Caption: A generalized experimental workflow for the synthesis and screening of a thiophene-based kinase inhibitor.

References

Application Notes and Protocols for the Synthesis of Novel Thiophene Derivatives from Methyl 5-bromo-2-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of novel thiophene derivatives, utilizing Methyl 5-bromo-2-methylthiophene-3-carboxylate as a versatile starting material. This document outlines detailed protocols for key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Furthermore, it presents quantitative data on the biological activities of representative thiophene derivatives, particularly as kinase inhibitors in cancer-related signaling pathways, and includes diagrams of these pathways and experimental workflows.

Introduction

Thiophene and its derivatives are prominent heterocyclic scaffolds in medicinal chemistry, renowned for their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The functionalization of the thiophene ring allows for the fine-tuning of a molecule's biological activity and physicochemical properties. This compound is a key building block that enables diverse structural modifications at the 5-position, paving the way for the creation of novel compounds with therapeutic potential. This document serves as a practical guide for researchers engaged in the discovery and development of new thiophene-based drug candidates.

Synthetic Strategies and Protocols

The bromine atom at the 5-position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-methylthiophene-3-carboxylates

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the thiophene core and various aryl or heteroaryl groups.[4][5][6]

General Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[5]

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)[5]

  • Solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Ethanol/Water)[4]

  • Inert gas (Nitrogen or Argon)

Procedure: [5][7]

  • To a flame-dried round-bottom flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2 equivalents).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 90-100°C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling for the Synthesis of 5-Alkynyl-2-methylthiophene-3-carboxylates

The Sonogashira coupling enables the formation of a carbon-carbon bond between the thiophene and a terminal alkyne, a valuable transformation for generating extended conjugated systems.[8][9]

General Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), 2-3 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

Procedure: [10]

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%).

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., TEA, 2.5 equivalents).

  • Stir the mixture for a few minutes.

  • Add the terminal alkyne (1.2 equivalents) dropwise via syringe.

  • Heat the reaction mixture to 40-80°C and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-2-methylthiophene-3-carboxylates

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the 5-position of the thiophene ring.[10][11]

General Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, BINAP)[12]

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)[13]

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure: [12][13]

  • In an oven-dried Schlenk tube, add this compound (1 equivalent), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the base (e.g., NaOtBu, 1.4 equivalents) and the anhydrous solvent (e.g., toluene).

  • Add the amine (1.2 equivalents).

  • Heat the reaction mixture to 80-110°C for 4-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Biological Activity of Thiophene Derivatives

Thiophene derivatives synthesized from precursors like this compound have shown significant potential as inhibitors of various protein kinases implicated in cancer. The following tables summarize the in vitro inhibitory activities of representative thiophene derivatives against key kinase targets.

Table 1: Inhibitory Activity of Thiophene-3-carboxamide Derivatives against VEGFR-2

Compound IDStructureVEGFR-2 IC₅₀ (nM)[1]Antiproliferative Activity (Cell Line) IC₅₀ (µM)[1]
14d Thiophene-3-carboxamide derivative191.1HCT116: Not specified, but potent
Sorafenib (Reference Drug)90Not specified in this context

Table 2: Inhibitory Activity of Tetrasubstituted Thiophenes against PI3Kα [4][14]

Compound IDStructurePI3Kα IC₅₀ (nM)[14]mTOR IC₅₀ (nM)[14]In vivo Antitumor Activity (NCI-H1975 xenograft)[14]
9 Tetrasubstituted thiophene< 1> 7000Not specified
10 Tetrasubstituted thiophene< 1> 7000Dose-responsive tumor growth inhibition (25-200 mg/kg)

Table 3: Inhibitory Activity of Thiophene Derivatives against Various Kinases

Compound ScaffoldTarget KinaseIC₅₀ (nM)Reference
Thiophene-3-carboxamide selenideEGFR94.44[15]
ThienopyrroleVEGFR-2126[16]
ThienopyrroleAKT6960[16]
PyrrolothienopyrimidineVEGFR-275[16]
PyrrolothienopyrimidineAKT4600[16]
3,5-disubstituted thiophenyl-pyrazoloureaJNK350[17]

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways often targeted by thiophene-based kinase inhibitors.

VEGFR_Signaling cluster_membrane Cell Membrane VEGFR VEGFR-2 PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS VEGF VEGF VEGF->VEGFR AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway.

PI3K_AKT_Signaling cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/Akt signaling pathway.

Experimental Workflow Diagrams

Suzuki_Workflow Start Start: Suzuki-Miyaura Coupling Reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base Start->Reagents Inert Establish Inert Atmosphere (N₂ or Ar) Reagents->Inert Solvent Add Degassed Solvent (e.g., Dioxane/Water) Inert->Solvent Reaction Heat and Stir (90-100°C, 12-24h) Solvent->Reaction Workup Reaction Workup: - Cool to RT - Add Water - Extract with Organic Solvent Reaction->Workup Purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography Workup->Purification Product Final Product: Methyl 5-aryl-2-methylthiophene-3-carboxylate Purification->Product Buchwald_Workflow Start Start: Buchwald-Hartwig Amination Reagents Combine Reactants: - this compound - Pd Precursor & Ligand - Base Start->Reagents Inert Establish Inert Atmosphere (N₂ or Ar) Reagents->Inert Solvent_Amine Add Anhydrous Solvent and Amine Inert->Solvent_Amine Reaction Heat and Stir (80-110°C, 4-24h) Solvent_Amine->Reaction Workup Reaction Workup: - Cool to RT - Dilute and Filter - Wash with Water and Brine Reaction->Workup Purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography Workup->Purification Product Final Product: Methyl 5-amino-2-methylthiophene-3-carboxylate Purification->Product

References

Application Notes and Protocols for the Synthesis of Substituted Thiophenes using Methyl 5-bromo-2-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiophene and its derivatives are a vital class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] Their unique electronic properties and ability to act as bioisosteres for phenyl groups make them privileged scaffolds in medicinal chemistry.[3] Methyl 5-bromo-2-methylthiophene-3-carboxylate is a versatile and valuable building block, offering a reactive handle at the 5-position for the introduction of diverse substituents through various cross-coupling reactions. The ester and methyl groups at the 3- and 2-positions, respectively, also provide opportunities for further synthetic modifications.

This document provides detailed protocols for the functionalization of this compound via common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings. These methods enable the synthesis of a wide array of substituted thiophenes, which are key intermediates in the development of novel therapeutics, particularly kinase inhibitors and anti-inflammatory agents.[4]

Synthetic Pathways and Methodologies

The bromine atom at the 5-position of the thiophene ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, leading to a diverse library of substituted thiophene derivatives.

logical_relationships cluster_couplings Palladium-Catalyzed Cross-Coupling Reactions cluster_products Substituted Thiophene Products cluster_applications Further Derivatization & Applications Start This compound Suzuki Suzuki-Miyaura Coupling (+ Aryl/Heteroaryl Boronic Acid) Start->Suzuki Stille Stille Coupling (+ Organostannane) Start->Stille Sonogashira Sonogashira Coupling (+ Terminal Alkyne) Start->Sonogashira Heck Heck Coupling (+ Alkene) Start->Heck Product_Suzuki 5-Aryl/Heteroaryl-2-methylthiophene Derivatives Suzuki->Product_Suzuki Product_Stille 5-Substituted-2-methylthiophene Derivatives Stille->Product_Stille Product_Sonogashira 5-Alkynyl-2-methylthiophene Derivatives Sonogashira->Product_Sonogashira Product_Heck 5-Alkenyl-2-methylthiophene Derivatives Heck->Product_Heck App1 Kinase Inhibitors Product_Suzuki->App1 App2 Fused Heterocycles (e.g., Thieno[3,2-d]pyrimidines) Product_Suzuki->App2 App3 Functional Materials Product_Stille->App3 Product_Sonogashira->App3 Product_Heck->App2

Caption: Synthetic routes from the starting material. (Max Width: 760px)

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling the bromo-thiophene with an aryl or heteroaryl boronic acid.[5]

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9012~85-95
24-Fluorophenylboronic acidPd(PPh₃)₄ (3)K₃PO₄ (2.5)Toluene/EtOH/H₂O10016~80-90
3Pyridin-3-ylboronic acidPd(dppf)Cl₂ (4)Cs₂CO₃ (3)DMF11012~75-85
4Thiophen-2-ylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.5)1,4-Dioxane/H₂O (4:1)9018~88-96

Note: Yields are estimates based on typical outcomes for similar substrates and may require optimization.

Experimental Protocol: General Suzuki-Miyaura Coupling

experimental_workflow Setup 1. Reaction Setup - Flame-dry flask - Add solids: starting material, boronic acid, base, catalyst - Inert atmosphere (N₂ or Ar) Reagents 2. Reagent Addition - Add degassed solvent(s) via syringe Setup->Reagents Reaction 3. Reaction Execution - Heat to specified temperature - Stir for 12-24 hours - Monitor by TLC or GC-MS Reagents->Reaction Workup 4. Work-up - Cool to room temperature - Dilute with water - Extract with organic solvent (e.g., Ethyl Acetate) Reaction->Workup Purification 5. Purification - Combine organic layers, wash with brine - Dry over Na₂SO₄ - Concentrate in vacuo - Purify via column chromatography Workup->Purification

Caption: General experimental workflow for cross-coupling. (Max Width: 760px)

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 15 minutes.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.[5]

  • Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-methylthiophene derivative.

Stille Coupling

The Stille coupling utilizes an organostannane reagent to form a carbon-carbon bond, offering a complementary approach to the Suzuki reaction, especially when boronic acids are unstable or unavailable.[6][7]

Data Presentation: Stille Coupling Conditions
EntryOrganostannaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1(Tributylstannyl)benzenePd(PPh₃)₄ (4)Toluene11018~75-85
22-(Tributylstannyl)thiophenePd(PPh₃)₄ (4)DMF10016~80-90
3(Tributylstannyl)ethenePdCl₂(PPh₃)₂ (3)THF7024~65-75

Note: Organotin reagents are toxic and must be handled with extreme care in a well-ventilated fume hood.[7]

Experimental Protocol: General Stille Coupling

Materials:

  • This compound (1.0 equiv)

  • Organostannane reagent (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (4 mol%)

  • Anhydrous Toluene (degassed)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and the organostannane reagent in anhydrous toluene.[8]

  • Add the Pd(PPh₃)₄ catalyst to the solution.

  • Heat the reaction mixture to 110°C and stir for 12-24 hours, monitoring by TLC.[7]

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.

  • Filter the mixture through a pad of celite, and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the synthesis of 5-alkynylthiophenes by reacting the bromo-thiophene with a terminal alkyne, co-catalyzed by palladium and copper complexes.[9]

Data Presentation: Sonogashira Coupling Conditions
EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)TEA (3)THF60~85-95
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)DIPEA (3)DMF70~80-90
32-Methyl-3-butyn-2-olPd(OAc)₂ (3) / P(p-tol)₃ (6)None (Copper-free)DBU (3)Toluene80~70-80

Note: TEA = Triethylamine, DIPEA = Diisopropylethylamine, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene.[10]

Experimental Protocol: General Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the stirring mixture.

  • Heat the reaction to 60°C and stir for 6-12 hours until TLC analysis indicates completion.

  • Cool the mixture, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with aqueous ammonia to remove copper salts, followed by water and brine.[11]

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Heck Coupling

The Heck reaction facilitates the introduction of alkenyl groups at the 5-position through the coupling of the bromo-thiophene with an alkene.[12]

Data Presentation: Heck Coupling Conditions
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF100~70-80
2n-Butyl acrylatePd(OAc)₂ (2)NoneK₂CO₃ (2)DMF120~75-85
Experimental Protocol: General Heck Coupling

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(OAc)₂, and P(o-tol)₃.[8]

  • Add anhydrous DMF and triethylamine, followed by the styrene.[8]

  • Seal the tube and heat the reaction to 100°C for 24 hours.

  • Monitor reaction progress by TLC.[13]

  • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography.

Application in the Synthesis of Fused Ring Systems: Thieno[3,2-d]pyrimidines

The substituted thiophene products can serve as precursors for more complex heterocyclic systems. For example, a 5-aryl-2-methyl-3-aminothiophene derivative (obtained after reduction of the nitro group from a Suzuki coupling with a nitrophenylboronic acid, followed by hydrolysis and Curtius rearrangement, or similar synthetic routes starting from the carboxylate) can be cyclized to form a thieno[3,2-d]pyrimidine core, a scaffold found in many biologically active molecules, including kinase inhibitors.[14][15]

thienopyrimidine_synthesis Start Methyl 5-Aryl-2-methylthiophene-3-carboxylate Step1 1. Saponification (e.g., LiOH, THF/H₂O) Start->Step1 Intermediate1 Carboxylic Acid Intermediate Step1->Intermediate1 Step2 2. Curtius Rearrangement (e.g., DPPA, t-BuOH, heat) then Boc deprotection Intermediate1->Step2 Intermediate2 3-Amino-5-aryl-2-methylthiophene Step2->Intermediate2 Step3 3. Cyclization (e.g., Formic Acid, MW) Intermediate2->Step3 Product 5-Aryl-7-methyl-thieno[3,2-d]pyrimidin-4(3H)-one Step3->Product

Caption: Example pathway to thieno[3,2-d]pyrimidines. (Max Width: 760px)

Safety Information

All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. The toxicity of organotin reagents and the hazards of palladium catalysts and solvents should be reviewed by consulting their respective Safety Data Sheets (SDS) prior to use. Handle all reagents and solvents with appropriate caution.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of Methyl 5-bromo-2-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of Methyl 5-bromo-2-methylthiophene-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general starting point for the Suzuki coupling of this compound?

A typical starting point involves a palladium catalyst, a base, and a suitable solvent system. For thiophene substrates, a common and effective catalyst is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1] The reaction often uses a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in a solvent mixture such as 1,4-dioxane and water.[1][2]

Q2: My reaction yield is low or the reaction is not proceeding. What are the common culprits?

Low or no yield in a Suzuki coupling can be attributed to several factors.[3] A systematic approach to troubleshooting is recommended. Key areas to investigate include the quality of reagents (especially the boronic acid), the effectiveness of the catalyst system, the choice of base and solvent, and ensuring an inert atmosphere.[3][4]

Q3: Which side reactions are common with thiophene boronic acids?

A primary side reaction is protodeboronation, where the boronic acid or ester reacts with a proton source to replace the boron group with a hydrogen atom.[3][5] This is a known issue, particularly with heteroaromatic boronic acids, and can be influenced by reaction conditions like pH.[5] Another potential side reaction is the homocoupling of the boronic acid.

Q4: My reaction mixture turns black. Is the catalyst dead?

The formation of a black precipitate, often called palladium black, indicates that the active Pd(0) catalyst has agglomerated and fallen out of solution, rendering it inactive.[6] This can be caused by impurities, insufficient ligand stabilization, excessively high temperatures, or the presence of oxygen.[4][6] While a color change is expected, a rapid formation of a heavy black precipitate is a sign of catalyst decomposition.[6]

Q5: The methyl ester group on my thiophene seems to be hydrolyzing. How can I prevent this?

Ester hydrolysis can occur under basic aqueous conditions, which are common in Suzuki reactions.[7] To mitigate this, you can try using a non-aqueous solvent system or a weaker base like potassium fluoride (KF), although this may decrease the reaction rate.[7] Alternatively, using milder bases such as cesium carbonate (Cs₂CO₃) may be beneficial.[6] If hydrolysis persists, switching to a solvent like DMF might help.[7]

Troubleshooting Guide

This guide provides specific solutions to common problems encountered during the Suzuki coupling of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen.[4]1a. Ensure all solvents are thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles.[3] 1b. Maintain a positive pressure of inert gas throughout the reaction setup.[1]
2. Inefficient Oxidative Addition: The C-Br bond on the electron-rich thiophene ring may be slow to react.2a. Switch to a more electron-rich and bulky phosphine ligand, such as Buchwald ligands (e.g., SPhos, XPhos).[3] 2b. Consider using a different palladium precursor like a palladacycle.[3]
3. Poor Reagent Quality: Boronic acids can degrade over time.[4]3a. Verify the purity of all reagents. Use fresh or properly stored boronic acid. 3b. Ensure solvents are anhydrous and free of peroxides.[3]
4. Inappropriate Base/Solvent: The combination may lead to poor solubility or slow reaction rates.[3]4a. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[1] 4b. Try alternative solvent systems like Toluene/Water or THF/Water.[1][6]
Significant Side Product Formation 1. Protodeboronation: The boronic acid is unstable under the reaction conditions.[5]1a. Use a boronic ester (e.g., pinacol ester) instead of the boronic acid, as they can be more stable. 1b. Minimize reaction time and temperature where possible. 1c. Use a higher ratio of boronic acid (e.g., 1.5 equivalents).[1]
2. Homocoupling of Boronic Acid: The catalyst system may favor this side reaction.2a. Change the ligand. Bidentate ligands like dppf can sometimes suppress homocoupling.[6] 2b. Ensure an appropriate stoichiometry (typically 1 part halide to 1.1-1.5 parts boronic acid).[6]
Catalyst Turns Black (Palladium Black) 1. Insufficient Ligand: Not enough ligand to stabilize the Pd(0) species.[6]1a. Increase the ligand-to-palladium ratio slightly. 1b. Use a more robust, sterically hindered ligand (e.g., Buchwald-type ligands).[6]
2. High Reaction Temperature: Can accelerate catalyst decomposition.[6]2a. Lower the reaction temperature. Some modern catalyst systems are effective at lower temperatures.[1]
3. Impurities: Can poison the catalyst.[6]3a. Purify all starting materials and use high-purity, degassed solvents.[6]

Data Presentation: Reaction Condition Optimization

The following table summarizes typical conditions used for the Suzuki coupling of various bromothiophene derivatives, which can serve as a starting point for optimizing the reaction of this compound.

SubstrateCatalyst (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)Reference
2,5-dibromo-3-hexylthiophenePd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-Dioxane/H₂O901260-85[1]
2-bromo-5-(bromomethyl)thiophenePd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-Dioxane/H₂O901225-76[1][2]
2,5-dibromo-3-methylthiophenePd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-Dioxane/H₂O901227-63[8][9]
5-bromothiophene-2-carboxylic acid (esterified)Pd(PPh₃)₄K₂CO₃Toluene/H₂O9012Moderate to Good[10]

Experimental Protocols

General Protocol for Suzuki Coupling using Pd(PPh₃)₄

This protocol is a widely used and effective method for the coupling of aryl bromides and can be adapted for this compound.[1]

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.1 - 1.5 equivalents)[1]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)[1]

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)[1]

  • Solvent: 1,4-Dioxane and Water (4:1 ratio)[1]

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Setup: To a flame-dried Schlenk flask or reaction tube, add this compound, the arylboronic acid, and the base.[1]

  • Inerting: Add the palladium catalyst to the flask. Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes by bubbling the gas through the solid mixture.[1]

  • Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water via syringe.[1]

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.[1][11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).[1] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[1]

  • Purification: Concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel.[1][11]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oa_complex R¹-Pd(II)L_n-X pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L_n-R² oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-R² trans_complex->product r1x R¹-X (Aryl Halide) r1x->pd0 boronate [R²-B(OR)₃]⁻ boronate->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12]

Experimental Workflow

Experimental_Workflow General Suzuki Coupling Workflow setup 1. Reaction Setup (Add Reagents to Flask) inert 2. Inert Atmosphere (Purge with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (e.g., 90°C, 12-24h) solvent->react monitor 5. Monitor Progress (TLC / GC-MS) react->monitor workup 6. Aqueous Work-up (Extraction) monitor->workup purify 7. Purification (Column Chromatography) workup->purify product Final Product purify->product Troubleshooting_Tree Troubleshooting Flowchart start Low / No Product q_reagents Reagents OK? (Purity, Stability) start->q_reagents a_reagents_no Replace/Purify Reagents q_reagents->a_reagents_no No q_conditions Conditions OK? (Inert Atmosphere, Temp) q_reagents->q_conditions Yes a_conditions_no Improve Degassing Ensure Inert Atmosphere q_conditions->a_conditions_no No q_catalyst Troubleshoot Catalyst System q_conditions->q_catalyst Yes a_catalyst_ligand Change Ligand (e.g., Buchwald type) q_catalyst->a_catalyst_ligand Ligand Issue? a_catalyst_pd Use Different Pd Precursor (e.g., Palladacycle) q_catalyst->a_catalyst_pd Precursor Issue? q_boron Troubleshoot Boron Reagent q_catalyst->q_boron No a_boron_side Protodeboronation? q_boron->a_boron_side q_base Optimize Base/Solvent q_boron->q_base No a_boron_ester Use Boronic Ester a_boron_side->a_boron_ester Yes

References

Technical Support Center: Synthesis of Methyl 5-bromo-2-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of Methyl 5-bromo-2-methylthiophene-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct route is the electrophilic bromination of Methyl 2-methylthiophene-3-carboxylate. This reaction typically employs a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent. The methyl and ester groups on the thiophene ring direct the substitution to the 5-position.

Q2: What are the common side products in this synthesis?

A2: Common side products can include the dibrominated product, other positional isomers, or unreacted starting material. The formation of isomers can be a significant issue in thiophene chemistry, though the directing effects of the existing substituents on Methyl 2-methylthiophene-3-carboxylate strongly favor bromination at the 5-position.[1] Over-bromination can occur if the reaction conditions are too harsh or if an excess of the brominating agent is used.

Q3: Which brominating agents can be used, and how do they compare?

A3: Several brominating agents can be employed for thiophenes.[2] N-Bromosuccinimide (NBS) is often preferred in laboratory settings as it is a solid and easier to handle than liquid bromine. Bromine in a solvent like acetic acid is also effective but can be more corrosive and may lead to more side products if not carefully controlled.[3] Other alternatives include 1,3-dibromo-5,5-dimethylhydantoin and pyridinium bromide perbromide.[1] The choice of agent can influence the selectivity and yield of the reaction.

Q4: How can I minimize the formation of impurities?

A4: To minimize impurities, it is crucial to control the reaction stoichiometry, temperature, and reaction time. Using a slight excess of the starting material relative to the brominating agent can help reduce the formation of di-substituted products. Maintaining a low temperature during the addition of the brominating agent can also improve selectivity. Purification of the crude product is typically necessary to remove any remaining impurities.

Q5: What purification methods are recommended for the final product?

A5: The crude product can be purified by column chromatography on silica gel.[4] A solvent system such as a mixture of ethyl acetate and heptane or hexane is often effective for separating the desired product from unreacted starting material and side products.[4] Recrystallization can also be a viable purification method if a suitable solvent is found.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive brominating agent.- Reaction temperature is too low.- Insufficient reaction time.- Use a fresh batch of the brominating agent (e.g., recrystallize NBS if necessary).- Gradually increase the reaction temperature, monitoring the reaction progress by TLC or GC.- Extend the reaction time.
Presence of Unreacted Starting Material - Insufficient amount of brominating agent.- Short reaction time.- Increase the molar equivalent of the brominating agent slightly (e.g., from 1.0 to 1.1 equivalents).- Prolong the reaction time and monitor by TLC until the starting material is consumed.
Formation of Multiple Products (Isomers) - Reaction temperature is too high, leading to loss of regioselectivity.- Choice of brominating agent and solvent.- Perform the reaction at a lower temperature (e.g., 0 °C or below).- Screen different solvents (e.g., THF, acetonitrile, chloroform) and brominating agents (e.g., NBS is often more selective than Br₂).[3]
Formation of Di-brominated Product - Excess of brominating agent.- Reaction conditions are too harsh.- Use a stoichiometric amount or a slight excess of the starting material.- Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture.- Ensure the reaction is not running for an unnecessarily long time after the starting material has been consumed.
Difficult Purification - Close polarity of the product and impurities.- Optimize the solvent system for column chromatography. A shallow gradient elution might be necessary.- Consider derivatization of the impurity to alter its polarity before chromatography.- Attempt recrystallization from various solvents or solvent mixtures.

Experimental Protocols

Synthesis of this compound via Bromination with NBS

Materials:

  • Methyl 2-methylthiophene-3-carboxylate

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 2-methylthiophene-3-carboxylate (1.0 equivalent) in anhydrous THF or MeCN.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-30 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Data Presentation

Table 1: Comparison of Brominating Agents for Thiophene Derivatives (Illustrative Data from Related Syntheses)

Brominating Agent Solvent Temperature (°C) Yield (%) Reference
N-Bromosuccinimide (NBS)Acetic AcidRoom Temp64[5]
Bromine (Br₂)Acetic Acid0 to RefluxVariable[3]
N-Bromosuccinimide (NBS)THFRoom Temp(Generally Good)[3]

Note: Yields are highly substrate and condition dependent. This table serves as a general guide.

Mandatory Visualization

TroubleshootingWorkflow cluster_start Start cluster_analysis Problem Analysis cluster_issues Identified Issues cluster_solutions Troubleshooting Solutions cluster_end Goal start Low Yield of This compound analysis Analyze Reaction Outcome (TLC, GC/MS, NMR) start->analysis no_reaction No Reaction or Incomplete Conversion analysis->no_reaction High Starting Material multiple_products Formation of Multiple Products (Isomers/Side Products) analysis->multiple_products Multiple Spots on TLC dibromination Formation of Di-brominated Product analysis->dibromination Higher MW peak in MS sol_no_reaction Check Reagent Activity Increase Temperature/Time no_reaction->sol_no_reaction sol_multiple_products Lower Reaction Temperature Screen Solvents/Brominating Agents multiple_products->sol_multiple_products sol_dibromination Adjust Stoichiometry (less brominating agent) Control Reagent Addition dibromination->sol_dibromination end_goal Improved Yield and Purity sol_no_reaction->end_goal sol_multiple_products->end_goal sol_dibromination->end_goal

Caption: Troubleshooting workflow for yield improvement.

References

Technical Support Center: Troubleshooting Low Yield in Methyl 5-bromo-2-methylthiophene-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Methyl 5-bromo-2-methylthiophene-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a common method for the synthesis of this compound?

A common and effective method is the electrophilic bromination of Methyl 2-methylthiophene-3-carboxylate using N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in a suitable solvent, and careful control of reaction conditions is crucial for achieving a high yield of the desired product.

Q2: My reaction yield is consistently low. What are the most probable causes?

Low yields in this reaction can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or poor quality of reagents.

  • Side Reactions: The formation of undesired byproducts, such as di-brominated thiophene or isomers, is a common issue.

  • Suboptimal Reaction Conditions: The choice of solvent, reaction temperature, and stoichiometry of reagents can significantly impact the yield.

  • Poor Quality Starting Material: Impurities in the starting material, Methyl 2-methylthiophene-3-carboxylate, can interfere with the reaction.

  • Product Loss During Workup and Purification: The desired product may be lost during the extraction or purification steps.

Q3: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[1][2] By taking small aliquots from the reaction mixture at different time intervals and running a TLC, you can visualize the consumption of the starting material and the formation of the product. A suitable eluent system for TLC would be a mixture of hexane and ethyl acetate.

Q4: What are the likely side products in this reaction?

The primary side product is often the di-brominated species, 2,5-dibromo-3-methylthiophene. Over-bromination can occur if an excess of NBS is used or if the reaction is left for too long.[3] Another possibility, though generally less common for thiophene ring bromination with NBS, is bromination on the methyl group.

Q5: How can I minimize the formation of the di-bromo byproduct?

To minimize di-bromination, it is crucial to control the stoichiometry of NBS, using a slight excess or an equimolar amount relative to the starting material. Slow, portion-wise, or dropwise addition of NBS to the reaction mixture can also help to maintain a low concentration of the brominating agent and favor mono-bromination.[4]

Troubleshooting Guide

Issue 1: Low Conversion of Starting Material
Possible Cause Recommended Action
Insufficient Reaction Time Monitor the reaction by TLC until the starting material spot is no longer visible. Thiophene brominations can be relatively fast, but reaction times can vary based on the substrate and conditions.
Low Reaction Temperature While some brominations are performed at 0°C to room temperature, gently heating the reaction mixture might be necessary to drive it to completion.[3] A temperature of around 40°C has been shown to be effective for the bromination of 3-methylthiophene.[3]
Poor Quality NBS Use freshly opened or properly stored NBS. Old or discolored NBS may have decomposed and will be less reactive.
Inappropriate Solvent The choice of solvent can influence the reaction rate and selectivity. Acetonitrile, chloroform, or a mixture of sulfuric acid and trifluoroacetic acid have been used for similar brominations.[1]
Issue 2: Formation of Multiple Products (Observed on TLC)
Possible Cause Recommended Action
Over-bromination Use a precise stoichiometry of NBS (e.g., 1.0 to 1.1 equivalents). Add the NBS in portions or as a solution dropwise to the reaction mixture to avoid localized high concentrations.[4]
Formation of Isomers While the 5-position is electronically favored for bromination in 2-substituted thiophenes, other isomers are possible. Optimizing the reaction temperature and solvent can improve regioselectivity.
Reaction with Solvent Ensure the chosen solvent is inert under the reaction conditions.
Issue 3: Difficulty in Purifying the Product
Possible Cause Recommended Action
Similar Polarity of Product and Byproducts The mono- and di-brominated products can have very similar Rf values on TLC, making separation by column chromatography challenging.[4]
* Optimize Chromatography: Use a long column with a shallow solvent gradient. A common eluent system is a mixture of hexane and ethyl acetate or petroleum ether and ethyl acetate.[1][2] For a similar compound, a petroleum ether-EtOAc (v/v = 120:1) system was used.[1]
* Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Product Co-eluting with Succinimide After the reaction, the succinimide byproduct can be removed by washing the organic layer with water and aqueous sodium bicarbonate solution during the workup.

Experimental Protocols

General Protocol for NBS Bromination of Methyl 2-methylthiophene-3-carboxylate

This protocol is a generalized procedure based on common practices for thiophene bromination. Optimization may be required for specific experimental setups.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve Methyl 2-methylthiophene-3-carboxylate (1 equivalent) in a suitable solvent (e.g., acetonitrile or chloroform).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of NBS: Slowly add N-bromosuccinimide (1.05 equivalents) to the stirred solution in small portions over a period of 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, quench it by adding water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Comparison of Reaction Conditions for Bromination of Thiophene Derivatives

SubstrateBrominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
3-MethylthiopheneNBSAcetic Acid408.587 (for 2-bromo-3-methylthiophene)[3]
2-Methylbenzo[b]thiopheneNBSAcetonitrile0 to RT0.599
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylateNBSH₂SO₄/TFA0 to RT2152[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Starting Material in Solvent cool Cool to 0°C start->cool add_nbs Add NBS (portion-wise) cool->add_nbs react Stir at RT (Monitor by TLC) add_nbs->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography product Pure Product chromatography->product

Caption: A typical experimental workflow for the bromination of Methyl 2-methylthiophene-3-carboxylate.

Troubleshooting Logic

troubleshooting_low_yield cluster_analysis Initial Analysis cluster_scenarios Possible Scenarios & Solutions start Low Yield of This compound tlc_analysis Analyze Crude Reaction Mixture by TLC start->tlc_analysis incomplete_reaction Incomplete Reaction (Starting Material Remains) tlc_analysis->incomplete_reaction High SM spot multiple_spots Multiple Products (Side Reactions) tlc_analysis->multiple_spots Multiple product spots low_recovery Low Recovery After Purification tlc_analysis->low_recovery Clean reaction, low final mass solution_incomplete Increase Reaction Time/Temp Check Reagent Quality incomplete_reaction->solution_incomplete solution_multiple Optimize NBS Stoichiometry Slow Addition of NBS Change Solvent multiple_spots->solution_multiple solution_recovery Optimize Purification Method (e.g., Chromatography Gradient) low_recovery->solution_recovery

Caption: A decision tree for troubleshooting low yield in the synthesis reaction.

References

Technical Support Center: Purification of Methyl 5-bromo-2-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Methyl 5-bromo-2-methylthiophene-3-carboxylate from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most prevalent and effective method for purifying this compound and related brominated thiophene esters is silica gel column chromatography. Recrystallization may also be a viable option if a suitable solvent system can be identified, though it is less commonly reported for this specific compound.

Q2: What are the likely impurities in my crude reaction mixture?

A2: Common impurities can include unreacted starting materials such as 2-methylthiophene-3-carboxylate, residual brominating agents (e.g., N-bromosuccinimide), and over-brominated byproducts where bromine is added to other positions on the thiophene ring. The exact nature of the impurities will depend on the specific synthetic route employed.

Q3: My purified product appears to be a yellow oil, but I was expecting a solid. Is this normal?

A3: While some related brominated thiophene compounds are reported as solids, it is not uncommon for this compound to be isolated as an oil, particularly if trace solvent impurities remain. If purity is confirmed by analytical methods such as NMR, the physical state may not be a cause for concern.

Q4: I am observing streaking or tailing of my compound on the TLC plate during column chromatography. What could be the cause?

A4: Tailing on a TLC plate and during column chromatography can be caused by several factors. The compound may be interacting too strongly with the acidic silica gel. In such cases, adding a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent can help. Overloading the TLC plate or the column can also lead to tailing.

Q5: How can I improve the separation of my desired product from a close-running impurity?

A5: To enhance separation between compounds with similar polarities, you can try using a less polar solvent system (a higher ratio of a non-polar solvent like hexane or heptane to a polar solvent like ethyl acetate). Employing a longer chromatography column will also increase the separation efficiency. A slow, gradual solvent gradient during elution can also improve resolution.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after column chromatography The product may be partially soluble in the initial non-polar eluent, leading to premature elution.Start with a very non-polar eluent (e.g., 100% hexane) and carefully monitor the fractions by TLC before gradually increasing the polarity.
The compound might be adsorbing irreversibly to the silica gel.Deactivate the silica gel by pre-treating it with a 1% solution of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like neutral alumina.
Co-elution of impurities with the product The chosen eluent system may not be optimal for separating the specific impurities present.Perform a thorough TLC analysis with various solvent systems of differing polarities and compositions to find an eluent that provides the best separation (aim for a ΔRf > 0.2 between the product and impurities).
The column may be overloaded.Reduce the amount of crude material loaded onto the column. A general guideline is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight.
Product degradation during purification The compound may be sensitive to the acidic nature of the silica gel.As mentioned above, use deactivated silica gel or an alternative stationary phase like neutral alumina. Minimize the time the compound spends on the column by running the chromatography as efficiently as possible.
Difficulty removing a non-polar impurity The impurity may be structurally very similar to the product, such as an over-brominated species.Try a different non-polar solvent in your eluent system (e.g., heptane instead of hexane) as this can sometimes alter the selectivity. If the impurity is persistent, a second purification step like preparative HPLC may be necessary.
Recrystallization fails to yield crystals The compound may be an oil at room temperature, or the chosen solvent may not be appropriate.If the compound is an oil, recrystallization is not a suitable method. If it is a solid, screen a wider range of solvents or solvent mixtures. The ideal solvent should dissolve the compound well when hot but poorly when cold.

Experimental Protocols

Purification by Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Glass chromatography column

  • Fraction collection tubes

  • TLC plates and developing chamber

  • UV lamp for visualization

  • Rotary evaporator

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 95:5 ratio). Visualize the plate under a UV lamp to determine the Rf values of the components and to find an optimal eluent system for separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane). Pour the slurry into the chromatography column and allow the silica gel to pack under gravity, ensuring a level and uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent if necessary. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the non-polar solvent (e.g., hexane). Collect the eluting solvent in fractions. Gradually increase the polarity of the eluent by adding small increments of ethyl acetate. The exact gradient will depend on the separation observed by TLC.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC. Spot each fraction on a TLC plate and compare it to the crude mixture and, if available, a pure standard.

  • Isolation of Pure Product: Combine the fractions that contain the pure this compound. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

The following table summarizes typical parameters for the purification of brominated thiophene esters by column chromatography based on literature precedents for similar compounds.

Parameter Value/Range Reference
Stationary Phase Silica Gel (100-200 or 200-300 mesh)General practice for similar compounds
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Heptane/Ethyl Acetate mixtures[1]
Typical Eluent Ratios Ranging from 100% Hexane to 9:1 Hexane/EtOAc[1]
Silica Gel to Crude Product Ratio (w/w) 50:1 to 100:1General chromatographic practice

Purification Workflow

PurificationWorkflow crude_product Crude Reaction Mixture workup Aqueous Work-up (e.g., wash with NaHCO₃, brine) crude_product->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying (e.g., Na₂SO₄ or MgSO₄) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration column_chromatography Silica Gel Column Chromatography concentration->column_chromatography tlc_analysis TLC Analysis of Fractions column_chromatography->tlc_analysis Collect Fractions combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions Identify Pure Fractions final_concentration Final Concentration combine_fractions->final_concentration pure_product Pure Methyl 5-bromo-2- methylthiophene-3-carboxylate final_concentration->pure_product

Caption: Purification workflow for this compound.

References

Technical Support Center: Bromination of Methyl 2-Methylthiophene-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of methyl 2-methylthiophene-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the bromination of methyl 2-methylthiophene-3-carboxylate?

The major product is methyl 5-bromo-2-methylthiophene-3-carboxylate. The thiophene ring is activated towards electrophilic substitution, with the α-positions (2 and 5) being the most reactive. In this substrate, the 2-position is already substituted with a methyl group. The methyl group is an activating group, and the methyl carboxylate is a deactivating group. The directing effects of the substituents favor bromination at the vacant 5-position.

Q2: What are the most common side products observed during the bromination of methyl 2-methylthiophene-3-carboxylate?

The most common side products arise from bromination at other positions on the thiophene ring or over-bromination. These include:

  • Methyl 4-bromo-2-methylthiophene-3-carboxylate: Formation of this isomer can occur, though it is generally the minor regioisomer.

  • Methyl 4,5-dibromo-2-methylthiophene-3-carboxylate: This di-brominated product results from over-bromination, especially if an excess of the brominating agent is used or if the reaction temperature is too high.

  • Benzylic bromination product: Although less common with reagents like N-bromosuccinimide (NBS) in the absence of radical initiators, bromination of the methyl group at the 2-position is a potential side reaction.

Q3: Which brominating agent is recommended for this reaction to minimize side products?

N-Bromosuccinimide (NBS) is generally the preferred brominating agent over molecular bromine (Br₂). NBS is a milder and more selective electrophilic brominating agent, which helps to reduce the extent of over-bromination and the formation of other side products.[1][2]

Q4: How can I purify the desired this compound from the side products?

Purification can typically be achieved using column chromatography on silica gel. The polarity difference between the desired product and the side products (isomeric monobromo, dibromo, and starting material) usually allows for effective separation. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is often successful. Recrystallization can also be an effective purification method if the product is a solid.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction. - Suboptimal reaction temperature. - Decomposition of the product during workup or purification.- Monitor the reaction progress using TLC or GC/MS to ensure completion. - Optimize the reaction temperature. For NBS brominations, reactions are often carried out at or below room temperature. - Use a mild workup procedure. Avoid strongly acidic or basic conditions if the ester is sensitive to hydrolysis.
Formation of significant amounts of di-brominated side product - Excess of brominating agent. - Reaction temperature is too high. - High concentration of reactants.- Use a stoichiometric amount (1.0-1.1 equivalents) of NBS. - Maintain a low reaction temperature (e.g., 0 °C to room temperature). - Perform the reaction at a lower concentration.
Presence of the isomeric 4-bromo side product - The inherent reactivity of the C4 position, although less favored.- Optimize the solvent. Less polar solvents may favor selectivity for the 5-position. - Carefully purify the product mixture using column chromatography.
Observation of benzylic bromination - Use of a radical initiator (e.g., AIBN, benzoyl peroxide) or exposure to UV light with NBS.- Ensure the reaction is performed in the dark and without the addition of radical initiators to favor the electrophilic substitution pathway.
Starting material remains after the reaction is complete - Insufficient amount of brominating agent. - Deactivation of the brominating agent due to moisture.- Use a slight excess (e.g., 1.05 equivalents) of the brominating agent. - Ensure all glassware is dry and use an anhydrous solvent.

Reaction Pathways and Logic

The following diagram illustrates the expected reaction pathway for the bromination of methyl 2-methylthiophene-3-carboxylate and the formation of the major side products.

Reaction_Pathway cluster_start Starting Material cluster_reagent Reagent cluster_products Products SM Methyl 2-methylthiophene-3-carboxylate MP This compound (Major Product) SM->MP Electrophilic Substitution (C5) SP1 Methyl 4-bromo-2-methylthiophene-3-carboxylate (Side Product) SM->SP1 Electrophilic Substitution (C4) NBS NBS SP2 Methyl 4,5-dibromo-2-methylthiophene-3-carboxylate (Side Product) MP->SP2 Over-bromination

Caption: Reaction scheme for the bromination of methyl 2-methylthiophene-3-carboxylate.

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common issues encountered during the experiment.

Troubleshooting_Workflow Start Start Experiment Reaction Perform Bromination Start->Reaction Analysis Analyze Crude Product (TLC, GC/MS, NMR) Reaction->Analysis DesiredProduct Desired Product Formed? Analysis->DesiredProduct Troubleshoot Troubleshoot Reaction DesiredProduct->Troubleshoot No SideProducts Significant Side Products? DesiredProduct->SideProducts Yes Purification Purify Product (Column Chromatography) End Obtain Pure Product Purification->End CheckReagents Check Reagent Purity and Stoichiometry Troubleshoot->CheckReagents CheckConditions Verify Reaction Conditions (Temperature, Time, Solvent) Troubleshoot->CheckConditions CheckReagents->Reaction CheckConditions->Reaction OptimizePurification Optimize Purification Method OptimizePurification->Purification SideProducts->Purification No SideProducts->OptimizePurification Yes

Caption: A workflow for troubleshooting the bromination reaction.

Experimental Protocol: Bromination with NBS

This is a general protocol that should be optimized for your specific laboratory conditions.

Materials:

  • Methyl 2-methylthiophene-3-carboxylate

  • N-Bromosuccinimide (NBS), recrystallized if necessary

  • Anhydrous solvent (e.g., chloroform, acetonitrile, or acetic acid)

  • Sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-methylthiophene-3-carboxylate (1.0 eq) in the chosen anhydrous solvent.

  • Addition of NBS: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound.

Quantitative Data Summary

The following table summarizes the expected outcomes. Note that actual yields and product ratios will vary depending on the specific reaction conditions.

Product Expected Outcome Typical Yield Range (%) Key Analytical Data (¹H NMR)
This compound Major Product70-90%Singlet for the C4-H proton.
Methyl 4-bromo-2-methylthiophene-3-carboxylate Minor Side Product5-15%Singlet for the C5-H proton, typically at a different chemical shift than the C4-H proton.
Methyl 4,5-dibromo-2-methylthiophene-3-carboxylate Over-bromination Side Product<5% (with controlled conditions)Absence of signals for C4-H and C5-H protons.

References

challenges in the large-scale synthesis of Methyl 5-bromo-2-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Methyl 5-bromo-2-methylthiophene-3-carboxylate

Welcome to the technical support center for the large-scale synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during synthesis and scale-up.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Question: My reaction is producing a significant amount of dibrominated byproduct (Methyl 2,5-dibromo-2-methylthiophene-3-carboxylate). How can I improve selectivity for the mono-brominated product?

Answer: The formation of dibrominated species is a common challenge due to the activated nature of the thiophene ring. To enhance mono-bromination selectivity, consider the following strategies:

  • Control Reagent Stoichiometry: Ensure the molar ratio of the brominating agent to the starting material does not exceed 1:1. On a large scale, even slight excesses can lead to significant over-bromination.

  • Slow Reagent Addition: Add the brominating agent (e.g., N-Bromosuccinimide or a solution of Bromine) dropwise at a controlled rate.[1] This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.

  • Temperature Control: Maintain a low reaction temperature (typically 0 °C to 5 °C) during the addition of the brominating agent.[1] Exothermic reactions can lead to temperature spikes, increasing the rate of the second bromination.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine for better selectivity in such reactions.[1][2] It generates a low concentration of bromine in situ.

  • Solvent Selection: Using a less polar solvent can sometimes temper the reactivity of the system.

Question: The reaction yield is consistently low, even when accounting for byproducts. What are the potential causes and solutions?

Answer: Low yields can stem from incomplete reactions, product degradation, or losses during work-up and purification.

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress using techniques like TLC, GC, or HPLC. If the starting material is still present after the planned reaction time, consider extending the time or slightly increasing the temperature.

  • Product Degradation:

    • Cause: Thiophene rings can be sensitive to strongly acidic or oxidative conditions. The use of excess bromine can lead to decomposition.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Quench the reaction promptly once complete to neutralize any excess reagents or acidic byproducts.

  • Work-up Losses:

    • Cause: The product may have some solubility in the aqueous phase, or emulsions can form during extraction.

    • Solution: Perform multiple extractions with an appropriate organic solvent. To break emulsions, consider adding brine during the wash steps.[3]

Question: After quenching the reaction, I am having difficulty with the purification. The crude product is an oil that is difficult to crystallize, and column chromatography is not ideal for our scale. What are the recommended purification strategies?

Answer: Purification on a large scale requires methods that are both efficient and scalable.

  • Crystallization:

    • Troubleshooting: If the product fails to crystallize, it may be due to the presence of impurities (e.g., isomeric byproducts, over-brominated material) that inhibit lattice formation.

    • Solution: Try a solvent/anti-solvent crystallization. Dissolve the crude oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and slowly add an anti-solvent (e.g., hexanes, heptane) until turbidity is observed. Cool the mixture slowly to promote crystal growth. Seeding with a small crystal of pure product can also be effective.

  • Distillation: If the product is thermally stable, vacuum distillation can be a viable and scalable purification method to separate it from less volatile impurities.

  • Slurry Wash: Slurrying the crude product in a solvent in which the desired product has low solubility, but impurities are soluble (like cold hexanes), can be an effective way to enrich the product's purity.

Frequently Asked Questions (FAQs)

Q1: Which brominating agent is recommended for the large-scale synthesis of this compound: elemental bromine or N-Bromosuccinimide (NBS)?

A1: For large-scale synthesis, N-Bromosuccinimide (NBS) is generally the preferred reagent.[4] The primary reasons are:

  • Safety and Handling: NBS is a solid and is significantly easier and safer to handle on a large scale compared to highly corrosive and volatile liquid bromine.

  • Selectivity: NBS often provides better selectivity for mono-bromination, reducing the formation of dibrominated and other over-brominated impurities.[1] This simplifies purification and improves the overall yield of the desired product.

  • Reaction Control: The reaction with NBS is typically less exothermic and easier to control.

Q2: What are the critical process parameters to monitor during this reaction?

A2: The following parameters are critical for ensuring reproducibility, safety, and high product quality:

  • Temperature: Crucial for controlling selectivity and preventing side reactions.

  • Rate of Addition: Slow and controlled addition of the brominating agent is key to avoiding localized high concentrations and potential runaway reactions.

  • Mixing/Agitation: Efficient mixing is required to ensure uniform temperature and concentration throughout the reactor, which is vital for consistent results on a large scale.

  • Reaction Progress: Real-time monitoring (e.g., via in-situ IR or offline HPLC/GC) to determine the reaction endpoint accurately.

Q3: What analytical methods are suitable for monitoring reaction progress and assessing final product purity?

A3: A combination of chromatographic and spectroscopic methods is recommended:

  • For Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and simple method for qualitative assessment of the disappearance of starting material and the appearance of the product.

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Provide quantitative data on the relative amounts of starting material, product, and byproducts.

  • For Final Purity Assessment:

    • HPLC/GC: To determine the purity percentage.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and ensure the correct regiochemistry of bromination.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Quantitative Data

The following tables summarize typical data from process optimization studies.

Table 1: Effect of Brominating Agent and Temperature on Product Selectivity

Experiment IDBrominating AgentTemperature (°C)Ratio of Mono- to Di-brominated Product (by GC Area %)
A-1Bromine in Acetic Acid2575:25
A-2Bromine in Acetic Acid0-588:12
B-1NBS in THF2592:8
B-2 (Optimized) NBS in THF 0-5 98:2

Table 2: Impact of Purification Method on Yield and Purity

Crude Batch IDPurification MethodFinal Purity (by HPLC)Overall Yield (%)
C-1Flash Column Chromatography99.5%65%
C-2Recrystallization (EtOAc/Hexane)99.2%78%
C-3Vacuum Distillation98.5%82%

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound

Reagents:

  • Methyl 2-methylthiophene-3-carboxylate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Tetrahydrofuran (THF) (10 volumes)

Procedure:

  • Reactor Setup: Charge a suitably sized, clean, and dry reactor with Methyl 2-methylthiophene-3-carboxylate and THF under a nitrogen atmosphere.

  • Cooling: Cool the stirred solution to 0-5 °C using a suitable cooling bath.

  • NBS Addition: Add N-Bromosuccinimide (NBS) portion-wise over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by HPLC every hour. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed (<1%), quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to neutralize any remaining bromine species.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Add water and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, typically as a pale yellow oil or solid.

Protocol 2: Purification by Recrystallization

  • Dissolution: Transfer the crude product to a clean vessel and add a minimal amount of a suitable solvent (e.g., ethyl acetate) at 40-50 °C to achieve complete dissolution.

  • Anti-Solvent Addition: Slowly add a pre-warmed anti-solvent (e.g., hexane or heptane) with stirring until the solution becomes slightly cloudy.

  • Crystallization: Cool the mixture slowly to room temperature, then further cool to 0-5 °C and hold for at least 2 hours to maximize crystal formation.

  • Isolation: Isolate the solid product by filtration.

  • Washing: Wash the filter cake with a small amount of cold anti-solvent.

  • Drying: Dry the purified solid under vacuum at a temperature not exceeding 40 °C until a constant weight is achieved.

Visualizations

Troubleshooting_Workflow start Problem Identified (e.g., Low Yield, High Impurity) check_selectivity Issue: Poor Selectivity (High Dibromo-product) start->check_selectivity check_yield Issue: Low Overall Yield start->check_yield check_purity Issue: Purification Difficulty start->check_purity sol_temp Action: Lower Reaction Temp (0-5 °C) check_selectivity->sol_temp sol_addition Action: Slow Reagent Addition check_selectivity->sol_addition sol_reagent Action: Switch to NBS check_selectivity->sol_reagent sol_monitor Action: Monitor Reaction (HPLC/GC) check_yield->sol_monitor sol_workup Action: Optimize Work-up (e.g., Extractions, Brine Wash) check_yield->sol_workup sol_inert Action: Ensure Inert Atmosphere check_yield->sol_inert sol_cryst Action: Optimize Crystallization (Solvent/Anti-solvent Screen) check_purity->sol_cryst sol_distill Action: Consider Vacuum Distillation check_purity->sol_distill end Problem Resolved sol_temp->end sol_addition->end sol_reagent->end sol_monitor->end sol_workup->end sol_inert->end sol_cryst->end sol_distill->end

Caption: Troubleshooting workflow for synthesis challenges.

Synthesis_Workflow start_mat Start Material: Methyl 2-methylthiophene-3-carboxylate + THF cooling Cool to 0-5 °C start_mat->cooling Charge Reactor reagent_add Add NBS (Portion-wise) cooling->reagent_add Maintain Temp reaction Reaction & Monitoring (HPLC/GC) reagent_add->reaction quench Quench (aq. Na₂S₂O₃) reaction->quench Reaction Complete workup Aqueous Work-up (Extraction, Washes) quench->workup concentrate Concentration workup->concentrate crude Crude Product concentrate->crude purify Purification (Recrystallization) crude->purify final_product Final Product: Methyl 5-bromo-2-methyl- thiophene-3-carboxylate purify->final_product

Caption: General workflow for large-scale synthesis.

References

Technical Support Center: Purifying Methyl 5-bromo-2-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-bromo-2-methylthiophene-3-carboxylate. It addresses common impurities and outlines detailed protocols for their removal.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows a broad singlet around 12-13 ppm. What is this impurity?

A1: A broad singlet in this region is characteristic of a carboxylic acid proton. This indicates that your sample is likely contaminated with 5-bromo-2-methylthiophene-3-carboxylic acid. This can occur due to incomplete esterification during synthesis or hydrolysis of the methyl ester product upon exposure to moisture, acid, or base.

Q2: How can I remove the 5-bromo-2-methylthiophene-3-carboxylic acid impurity?

A2: The most straightforward method is to perform a liquid-liquid extraction using a mild aqueous base. The carboxylic acid is acidic and will react with the base to form a water-soluble salt, which will be drawn into the aqueous layer. The desired ester, being neutral, will remain in the organic layer. A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: After an aqueous wash, I still see minor impurities in my product. What is the next step?

A3: For removing persistent, non-acidic impurities, column chromatography is a highly effective technique.[1][2][3][4] This method separates compounds based on their polarity. For this compound, a common mobile phase is a mixture of hexane and ethyl acetate on a silica gel stationary phase.

Q4: Can I use recrystallization to purify my product?

A4: Yes, recrystallization can be an effective method if your product is a solid at room temperature and you can find a suitable solvent system. This technique is excellent for removing small amounts of impurities. You will need to experiment with different solvents (e.g., hexanes, ethanol, or mixtures) to find conditions where the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.

Troubleshooting Workflow

The following diagram outlines a general workflow for identifying and removing impurities from your product.

G cluster_0 Impurity Identification & Removal Workflow start Crude Product Analysis (e.g., NMR, TLC, LC-MS) impurity_check Impurities Detected? start->impurity_check acid_check Acidic Impurity Present? (e.g., Carboxylic Acid) impurity_check->acid_check Yes end Pure Product impurity_check->end No polar_check Other Polar/Non-Polar Impurities? acid_check->polar_check No wash Perform Aqueous Basic Wash (e.g., with NaHCO3 soln.) acid_check->wash Yes chromatography Perform Silica Gel Column Chromatography polar_check->chromatography Yes polar_check->end No reanalyze Re-analyze Purity wash->reanalyze chromatography->reanalyze recrystallize Consider Recrystallization reanalyze->impurity_check

Caption: Troubleshooting workflow for the purification of this compound.

Purity Analysis Data

The following table presents representative data for the purification of a 5-gram batch of crude product contaminated with the corresponding carboxylic acid. Purity was assessed by High-Performance Liquid Chromatography (HPLC).

Purification StageMethodPurity (%)Recovery (%)
Before Purification N/A85.2100
After Aqueous Wash Liquid-Liquid Extraction95.598
After Chromatography Silica Gel Column>99.085

Experimental Protocols

Protocol 1: Removal of Acidic Impurities via Aqueous Wash

This protocol is designed to remove acidic contaminants, such as 5-bromo-2-methylthiophene-3-carboxylic acid.

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., 50 mL of ethyl acetate or dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing: Stopper the funnel and invert it several times, venting frequently to release any pressure generated from CO₂ evolution. Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate fully. The top layer is typically the organic layer (confirm miscibility if using a chlorinated solvent). Drain the bottom aqueous layer.

  • Repeat: Repeat the wash with fresh NaHCO₃ solution (steps 2-4) to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution. This helps to remove residual water from the organic layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is used to separate the target compound from non-acidic or persistent impurities.

  • Column Preparation: Prepare a slurry of silica gel (e.g., 100-200 mesh) in the chosen eluent (e.g., 5% Ethyl Acetate in Hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the organic solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and concentrate it to a dry powder. Carefully add the dry powder to the top of the prepared column.

  • Elution: Begin eluting the column with the mobile phase. The separation occurs as the eluent flows through the column; less polar compounds will travel down the column faster.

  • Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the final, highly purified product.

References

stability of Methyl 5-bromo-2-methylthiophene-3-carboxylate in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-bromo-2-methylthiophene-3-carboxylate, focusing on its stability in acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in acidic conditions?

A1: this compound is moderately stable in weakly acidic to neutral conditions. However, under strongly acidic conditions, particularly at elevated temperatures, it is susceptible to two primary degradation pathways: acid-catalyzed hydrolysis of the methyl ester and potential degradation of the thiophene ring. The thiophene ring itself is relatively robust, more so than furan or pyrrole rings, but the presence of both an electron-withdrawing bromo group and a carboxylate group can influence its reactivity.

Q2: What are the primary degradation products of this compound in acidic media?

A2: The two main degradation products are:

  • 5-bromo-2-methylthiophene-3-carboxylic acid: This is formed via the hydrolysis of the methyl ester group. This is typically the major degradation product under mild acidic conditions.

  • Polymeric materials and other ring-opened byproducts: Under harsh acidic conditions (e.g., concentrated strong acids, high heat), the thiophene ring itself can undergo protonation, leading to polymerization or ring-opening. These are generally observed as insoluble tars or a complex mixture of byproducts.

Q3: How do the substituents (bromo, methyl, and methyl carboxylate) on the thiophene ring affect its stability in acid?

A3: The substituents have competing effects:

  • Methyl group (-CH3): As an electron-donating group, it slightly activates the thiophene ring towards electrophilic attack, which could include protonation under strong acidic conditions.

  • Bromo group (-Br) and Methyl Carboxylate group (-COOCH3): Both are electron-withdrawing groups. They decrease the electron density of the thiophene ring, making it less susceptible to electrophilic attack and therefore potentially more stable against ring degradation compared to unsubstituted thiophene. However, the primary site of instability is the ester functionality, which is prone to hydrolysis.

Q4: I am seeing a decrease in the concentration of my starting material over time in an acidic reaction mixture. How can I confirm if it is due to degradation?

A4: You can monitor the reaction mixture over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks with different retention times, particularly one corresponding to the carboxylic acid byproduct, alongside a decrease in the peak area of your starting material, would indicate degradation.

Troubleshooting Guides

Issue 1: Unexpectedly low yield in an acid-catalyzed reaction.
  • Possible Cause 1: Hydrolysis of the methyl ester.

    • Troubleshooting Steps:

      • Analyze the crude reaction mixture by HPLC or LC-MS: Look for a peak corresponding to the molecular weight of 5-bromo-2-methylthiophene-3-carboxylic acid.

      • Reduce reaction temperature: If the reaction conditions permit, lowering the temperature can significantly decrease the rate of ester hydrolysis.

      • Decrease reaction time: Monitor the reaction progress closely and stop it as soon as the desired transformation is complete to minimize the time the compound is exposed to acidic conditions.

      • Use a milder acid catalyst: If possible, switch to a weaker acid or use a lower concentration of the strong acid.

  • Possible Cause 2: Degradation of the thiophene ring.

    • Troubleshooting Steps:

      • Observe the reaction mixture for the formation of insoluble materials (tars). This is a strong indicator of ring polymerization.

      • Avoid concentrated strong acids: Use the most dilute acid concentration that effectively catalyzes the desired reaction.

      • Consider alternative, non-acidic reaction conditions if feasible for your synthesis.

Issue 2: Formation of an unknown impurity during workup with an acidic wash.
  • Possible Cause: Hydrolysis during the workup procedure.

    • Troubleshooting Steps:

      • Minimize contact time with the acidic aqueous layer. Perform the extraction or wash as quickly as possible.

      • Use a pre-chilled acidic solution to slow down the rate of hydrolysis.

      • Neutralize the organic layer immediately after the acidic wash with a mild base like saturated sodium bicarbonate solution.

Data Presentation

The following table summarizes hypothetical stability data for this compound under various acidic conditions after 24 hours at 50°C. This data is for illustrative purposes to guide experimental design.

Acid ConditionConcentration% Remaining Starting MaterialMajor Degradation Product
Hydrochloric Acid1 M65%5-bromo-2-methylthiophene-3-carboxylic acid
Sulfuric Acid1 M62%5-bromo-2-methylthiophene-3-carboxylic acid
Acetic Acid50% (v/v)92%5-bromo-2-methylthiophene-3-carboxylic acid
Trifluoroacetic Acid10% (v/v)75%5-bromo-2-methylthiophene-3-carboxylic acid

Experimental Protocols

Protocol for Assessing the Acidic Stability of this compound

This protocol outlines a general procedure to quantify the stability of the title compound under specific acidic conditions using HPLC-UV.

1. Materials:

  • This compound

  • Selected acid (e.g., HCl, H₂SO₄) of desired concentration

  • Organic solvent (e.g., Acetonitrile, Methanol)

  • Deionized water

  • HPLC system with UV detector

  • C18 HPLC column

  • Volumetric flasks and pipettes

  • pH meter

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate organic solvent.

  • Prepare the acidic stress solution at the desired concentration (e.g., 1 M HCl in a 1:1 mixture of water and acetonitrile).

  • Initiate the stability study: Add a known volume of the stock solution to the acidic stress solution to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Incubate the solution at a controlled temperature (e.g., 50°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quench the reaction immediately by diluting the aliquot in the mobile phase and, if necessary, neutralizing with a suitable base.

  • Analyze the samples by HPLC-UV. A typical starting method would be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile. The detection wavelength should be set to the λmax of the compound.

  • Quantify the amount of remaining starting material by comparing the peak area at each time point to the peak area at time zero.

Visualizations

Stability_Troubleshooting_Workflow start Low Yield or Impurity Observed check_reaction Acidic Conditions Present? start->check_reaction analyze_crude Analyze Crude by HPLC/LC-MS check_reaction->analyze_crude Yes end Issue Resolved check_reaction->end No (Consider other issues) hydrolysis_product Hydrolysis Product (Carboxylic Acid) Detected? analyze_crude->hydrolysis_product tar_formation Tar/Polymer Formation? analyze_crude->tar_formation hydrolysis_product->tar_formation No reduce_temp Reduce Temperature and/or Time hydrolysis_product->reduce_temp Yes tar_formation->end No (Consider other impurities) avoid_strong_acid Use Milder Acid or Lower Concentration tar_formation->avoid_strong_acid Yes reduce_temp->end avoid_strong_acid->end

Caption: Troubleshooting workflow for stability issues.

Acid_Degradation_Pathway cluster_mild Mild Acidic Conditions cluster_harsh Harsh Acidic Conditions start_material Methyl 5-bromo-2-methyl- thiophene-3-carboxylate hydrolysis Ester Hydrolysis start_material->hydrolysis ring_degradation Thiophene Ring Degradation start_material->ring_degradation carboxylic_acid 5-bromo-2-methyl- thiophene-3-carboxylic acid hydrolysis->carboxylic_acid polymers Polymeric Tars & Ring-Opened Products ring_degradation->polymers

Caption: Degradation pathways in acidic conditions.

preventing degradation of Methyl 5-bromo-2-methylthiophene-3-carboxylate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl 5-bromo-2-methylthiophene-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent degradation of this compound during chemical reactions.

Troubleshooting Guides

This section addresses common issues encountered during reactions involving this compound, focusing on identifying the root causes of degradation and providing effective solutions.

Issue 1: Debromination during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Symptoms:

  • Formation of significant amounts of Methyl 2-methylthiophene-3-carboxylate.

  • Low yields of the desired coupled product.

  • Complex product mixtures that are difficult to purify.

Root Causes and Solutions:

Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed couplings and often arises from the formation of palladium-hydride (Pd-H) species. The source of the hydride can be the base, solvent, or impurities.[1]

Potential CauseRecommended SolutionExpected Outcome
Excess Water in Reaction While some water is often necessary for Suzuki reactions, excess water can promote dehalogenation.[1] Carefully optimize the water content in your solvent system. A 6:1 ratio of dioxane to water has been found to minimize dehalogenation to less than 10%.Reduced formation of the debrominated byproduct.
High Reaction Temperature Higher temperatures can increase the rate of debromination.[1] Run the reaction at the lowest effective temperature (e.g., 80-90°C) to minimize this side reaction.[2]Decreased rate of debromination, leading to higher yields of the desired product.
Choice of Base Strong bases can promote dehalogenation. Screen milder bases such as K₃PO₄ or K₂CO₃.[2]Minimized side reactions and improved product yield.
Catalyst System The choice of palladium catalyst and ligand is crucial. For Suzuki couplings of bromothiophenes, Pd(PPh₃)₄ is a commonly used and effective catalyst.[2][3]Efficient coupling with reduced debromination.
Presence of Protic Impurities Use anhydrous, degassed solvents and high-purity reagents. Protic impurities can act as a hydride source for the formation of Pd-H species.[1]A cleaner reaction profile with fewer byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The most commonly encountered degradation pathways are:

  • Debromination: Particularly during palladium-catalyzed cross-coupling reactions, where the bromine atom is replaced by a hydrogen atom.[1]

  • Hydrolysis of the Ester: Under strong acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

  • Instability during Lithiation: When preparing organolithium intermediates via metal-halogen exchange, side reactions can occur if the temperature is not strictly controlled at low temperatures (e.g., -78 °C).[4][5]

Q2: How can I prevent the hydrolysis of the methyl ester group during a reaction?

A2: To prevent ester hydrolysis:

  • Avoid strongly acidic or basic conditions if the ester functionality is to be preserved.

  • If a basic promoter is required, consider using milder, non-nucleophilic bases.

  • Protect the ester group if harsh conditions are unavoidable, for example, by converting it to a more robust functional group that can be reversed later.

Q3: What are the best practices for storing this compound to ensure its stability?

A3: Store the compound in a cool, dry, and dark place. It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air, which can contribute to slow degradation over time.

Q4: Can this compound undergo photodegradation?

A4: Thiophene-containing molecules can be susceptible to photodegradation.[6] It is advisable to protect reaction mixtures and the compound itself from direct light, especially UV radiation, to prevent potential decomposition.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol is designed for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (6 mL, anhydrous and degassed)

  • Water (1 mL, degassed)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

  • Add the degassed 1,4-dioxane and water to the flask via syringe.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Lithiation via Metal-Halogen Exchange with Minimal Degradation

This protocol describes the generation of the 3-lithiated species for subsequent reaction with an electrophile.

Materials:

  • This compound (1.0 mmol)

  • n-Butyllithium (n-BuLi, 1.1 mmol, solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (1.2 mmol)

  • Three-necked round-bottom flask

  • Inert atmosphere (Argon or Nitrogen)

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add this compound and anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise via syringe, ensuring the internal temperature remains below -70°C.

  • Stir the reaction mixture at -78°C for 30-60 minutes to ensure complete lithium-halogen exchange.[5]

  • Add the desired electrophile dropwise at -78°C.

  • Allow the reaction mixture to stir at -78°C for 1 hour before slowly warming to room temperature.

  • Stir for an additional 1-3 hours at room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

troubleshooting_workflow start Degradation Observed reaction_type Identify Reaction Type start->reaction_type cross_coupling Cross-Coupling reaction_type->cross_coupling lithiation Lithiation reaction_type->lithiation hydrolysis Hydrolysis reaction_type->hydrolysis other Other Reactions reaction_type->other check_debromination Check for Debromination cross_coupling->check_debromination check_temp Check Reaction Temperature lithiation->check_temp check_ph Check pH hydrolysis->check_ph optimize_h2o Optimize Water Content check_debromination->optimize_h2o Yes lower_temp Lower Reaction Temperature check_debromination->lower_temp Yes change_base Use Milder Base check_debromination->change_base Yes change_catalyst Optimize Catalyst/Ligand check_debromination->change_catalyst Yes pure_reagents Use Anhydrous/Degassed Reagents check_debromination->pure_reagents Yes low_temp Maintain -78 °C check_temp->low_temp Too High slow_addition Slow Reagent Addition low_temp->slow_addition neutral_conditions Use Neutral Conditions check_ph->neutral_conditions Acidic/Basic protecting_group Use Protecting Group neutral_conditions->protecting_group

Caption: Troubleshooting workflow for degradation of this compound.

suzuki_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Add Reactants & Base to Schlenk purge 2. Evacuate & Backfill with Inert Gas reagents->purge catalyst 3. Add Pd(PPh₃)₄ purge->catalyst solvent 4. Add Degassed Solvents catalyst->solvent stir_rt 5. Stir at Room Temperature solvent->stir_rt heat 6. Heat to 90°C & Monitor stir_rt->heat cool 7. Cool to Room Temperature heat->cool extract 8. Dilute & Extract cool->extract dry 9. Dry & Concentrate extract->dry purify 10. Column Chromatography dry->purify

Caption: Experimental workflow for an optimized Suzuki-Miyaura coupling reaction.

References

Navigating the Synthesis of Methyl 5-bromo-2-methylthiophene-3-carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of substituted thiophenes like Methyl 5-bromo-2-methylthiophene-3-carboxylate is a critical step in the creation of novel therapeutics and functional materials. This technical support center provides a comprehensive guide to optimizing reaction conditions, troubleshooting common issues, and ensuring a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common brominating agents for the synthesis of this compound?

A1: The most frequently employed brominating agents for thiophene derivatives are N-Bromosuccinimide (NBS) and elemental bromine (Br₂). NBS is often preferred as it is easier to handle and can offer better control over the reaction, minimizing over-bromination.[1][2]

Q2: How can I control the regioselectivity of the bromination to favor the 5-position?

A2: The methyl and ester groups on the thiophene ring direct the electrophilic substitution. The 5-position is generally the most activated site for electrophilic bromination in 2-methyl-3-carboxylate substituted thiophenes. Careful control of reaction conditions, such as low temperatures and slow addition of the brominating agent, can enhance selectivity.

Q3: I am observing the formation of a di-brominated product. How can I prevent this?

A3: Formation of di-brominated byproducts is a common issue.[2] To minimize this, consider the following:

  • Stoichiometry: Use a 1:1 molar ratio or a slight excess of the starting material to the brominating agent.[2]

  • Slow Addition: Add the brominating agent dropwise or in small portions to maintain a low concentration in the reaction mixture.[2]

  • Low Temperature: Perform the reaction at a reduced temperature (e.g., 0°C or below) to decrease the reaction rate and improve selectivity.[3]

Q4: What are suitable solvents for this reaction?

A4: Common solvents for the bromination of thiophenes include chloroform, acetic acid, and tetrahydrofuran (THF).[2][4][5] The choice of solvent can influence the reaction rate and selectivity. For instance, using a polar solvent like DMF has been suggested to improve the reaction.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Impure starting materials.1. Use freshly opened or properly stored NBS. If using Br₂, ensure it has not been exposed to moisture. 2. While low temperatures are good for selectivity, the reaction may need to be slowly warmed to room temperature to proceed to completion.[3] Monitor the reaction by TLC. 3. Purify the starting Methyl 2-methylthiophene-3-carboxylate before use.
Formation of Multiple Products (Poor Selectivity) 1. Reaction temperature is too high. 2. Rapid addition of the brominating agent. 3. Over-bromination due to excess brominating agent.1. Maintain a low temperature (e.g., 0°C) during the addition of the brominating agent. 2. Add the brominating agent dropwise over an extended period.[2] 3. Use a precise 1:1 stoichiometry of the brominating agent to the substrate.[2]
Starting Material Remains Unreacted 1. Insufficient reaction time. 2. Inadequate amount of brominating agent. 3. Reaction conditions are too mild.1. Allow the reaction to stir for a longer period, monitoring progress by TLC. Some reactions may require stirring for several hours or overnight.[3] 2. Ensure accurate measurement of the brominating agent. 3. If the reaction is sluggish at low temperatures, consider gradually warming it to room temperature.
Difficulty in Product Purification 1. Presence of closely related byproducts (e.g., isomers, di-brominated species). 2. Tarry byproducts from reaction with strong acids or catalysts.1. Utilize column chromatography with a carefully selected eluent system (e.g., petroleum ether-EtOAc) for separation.[3] 2. Avoid strong Lewis acids if possible. If their use is necessary, ensure the reaction is quenched properly and washed to remove acidic residues before concentration.

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from procedures for similar thiophene derivatives.[3]

Materials:

  • Methyl 2-methylthiophene-3-carboxylate

  • N-Bromosuccinimide (NBS)

  • Chloroform (or another suitable solvent like THF or Acetic Acid)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Methyl 2-methylthiophene-3-carboxylate in chloroform in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add NBS (1.0 - 1.1 equivalents) in one portion or portion-wise over 30 minutes.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate).[3]

Protocol 2: Bromination using Bromine in Acetic Acid

This is a more traditional method that can also be effective.[4][5]

Materials:

  • Methyl 2-methylthiophene-3-carboxylate

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Methyl 2-methylthiophene-3-carboxylate in glacial acetic acid in a three-necked flask equipped with a dropping funnel.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise to the stirred mixture.

  • After the addition is complete, continue stirring at 0°C for 30 minutes and then allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC. The reaction may require heating to 50°C for completion in some cases.[5]

  • Pour the reaction mixture into ice water and quench with a sodium thiosulfate solution to remove excess bromine.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve Starting Material in Solvent cool Cool to 0°C start->cool add_reagent Add Brominating Agent (NBS or Br2) cool->add_reagent react Stir and Monitor by TLC add_reagent->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry over Anhydrous Salt wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues during the synthesis.

troubleshooting_logic start Reaction Outcome Unsatisfactory low_yield Low or No Yield? start->low_yield selectivity Poor Selectivity / Multiple Products? low_yield->selectivity No check_reagents Check Reagent Activity low_yield->check_reagents Yes unreacted_sm Unreacted Starting Material? selectivity->unreacted_sm No lower_temp Lower Reaction Temperature selectivity->lower_temp Yes increase_time Increase Reaction Time unreacted_sm->increase_time Yes end Re-run Optimized Reaction unreacted_sm->end No adjust_temp Optimize Temperature check_reagents->adjust_temp purify_sm Purify Starting Material adjust_temp->purify_sm purify_sm->end slow_addition Slow Reagent Addition lower_temp->slow_addition check_stoichiometry Verify Stoichiometry (1:1) slow_addition->check_stoichiometry check_stoichiometry->end check_reagent_amount Verify Reagent Amount increase_time->check_reagent_amount warm_reaction Gradually Warm Reaction check_reagent_amount->warm_reaction warm_reaction->end

References

Validation & Comparative

A Comparative Guide to Brominating Agents for Methyl 2-Methylthiophene-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective bromination of substituted thiophenes is a critical transformation in the synthesis of a wide array of pharmaceutical and materials science intermediates. Methyl 2-methylthiophene-3-carboxylate presents a common scaffold where the regiochemical outcome of bromination is dictated by the interplay of the activating methyl group and the deactivating methyl carboxylate group. This guide provides a comparative overview of common brominating agents for this substrate, supported by experimental data from closely related systems to inform reagent selection and experimental design.

Introduction to the Bromination of 2,3-Disubstituted Thiophenes

The thiophene ring is susceptible to electrophilic substitution, with a general preference for the C2 and C5 positions. In methyl 2-methylthiophene-3-carboxylate, the C2 position is blocked. The directing effects of the substituents play a crucial role in determining the site of bromination. The methyl group at C2 is an activating, ortho, para-director, which activates the C3 (blocked) and C5 positions. The methyl carboxylate group at C3 is a deactivating, meta-director, which directs incoming electrophiles to the C5 position. Therefore, the C5 position is electronically favored for electrophilic substitution. However, steric hindrance from the adjacent methyl group at C2 can also influence the regioselectivity, potentially favoring substitution at the C4 position.

This guide will compare two common brominating agents: N-Bromosuccinimide (NBS) and Bromine in acetic acid.

Data Presentation: Performance of Brominating Agents

Brominating AgentSubstrateProduct(s)Yield (%)RegioselectivityReference
N-Bromosuccinimide (NBS)2-Methylbenzo[b]thiophene3-Bromo-2-methylbenzo[b]thiophene99%High
N-Bromosuccinimide (NBS)3-Methylthiophene2-Bromo-3-methylthiophene64%High
Bromine (Br₂) in Acetic Acid/Chloroform3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide80%High[1]

Experimental Protocols

The following are representative experimental protocols for the bromination of thiophene derivatives using NBS and Bromine in acetic acid. These can be adapted for the bromination of methyl 2-methylthiophene-3-carboxylate.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from the bromination of 2-methylbenzo[b]thiophene.

Materials:

  • Methyl 2-methylthiophene-3-carboxylate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve methyl 2-methylthiophene-3-carboxylate (1.0 equivalent) in acetonitrile in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.05 equivalents) to the stirred solution in one portion.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Bromination using Bromine in Acetic Acid

This protocol is adapted from the bromination of a substituted thiophene-2-carboxamide.[1]

Materials:

  • Methyl 2-methylthiophene-3-carboxylate

  • Bromine (Br₂)

  • Acetic Acid

  • Chloroform

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve methyl 2-methylthiophene-3-carboxylate (1.0 equivalent) in a mixture of chloroform and acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of Bromine (2.0 equivalents) in chloroform dropwise to the stirred mixture over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and then heat to 50 °C for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and quench with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

Logical Workflow for Brominating Agent Selection

The following diagram illustrates a logical workflow for selecting the appropriate brominating agent based on desired reaction characteristics.

Brominating_Agent_Selection Workflow for Selecting a Brominating Agent for Thiophene Derivatives start Define Bromination Goal reagent_choice Select Brominating Agent start->reagent_choice nbs N-Bromosuccinimide (NBS) reagent_choice->nbs High Selectivity & Mild Conditions br2 Bromine (Br2) reagent_choice->br2 Cost-Effectiveness & Stronger Bromination conditions_nbs Reaction Conditions: - Mild - Often at RT or 0°C - Inert atmosphere nbs->conditions_nbs conditions_br2 Reaction Conditions: - Harsher - Often requires heating - Acidic medium br2->conditions_br2 outcome_nbs Expected Outcome: - High regioselectivity - Good for sensitive substrates - Easier handling conditions_nbs->outcome_nbs outcome_br2 Expected Outcome: - Can lead to over-bromination - Potentially lower regioselectivity - Corrosive and hazardous conditions_br2->outcome_br2 analysis Analyze Results: - Yield - Regioselectivity - Purity outcome_nbs->analysis outcome_br2->analysis

Caption: Decision workflow for brominating agent selection.

Signaling Pathway of Electrophilic Aromatic Bromination

The following diagram illustrates the general mechanism of electrophilic aromatic bromination on the thiophene ring.

Electrophilic_Bromination General Mechanism of Electrophilic Aromatic Bromination on Thiophene Thiophene Methyl 2-Methylthiophene-3-carboxylate SigmaComplex Sigma Complex (Carbocation Intermediate) Thiophene->SigmaComplex + Br+ BrominatingAgent Brominating Agent (e.g., Br-Br or Br-N(CO)₂CH₂CH₂) BrominatingAgent->SigmaComplex Deprotonation Deprotonation SigmaComplex->Deprotonation Product Brominated Thiophene Deprotonation->Product - H+ Base Base Base->Deprotonation

Caption: Mechanism of electrophilic bromination.

References

A Comparative Guide to the Performance of Methyl 5-bromo-2-methylthiophene-3-carboxylate and Other Brominated Thiophenes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Methyl 5-bromo-2-methylthiophene-3-carboxylate with other commercially available brominated thiophenes in the context of palladium-catalyzed cross-coupling reactions. The information presented herein is curated to assist researchers in making informed decisions for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.

Introduction to Brominated Thiophenes in Cross-Coupling Chemistry

Thiophene moieties are integral components of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The functionalization of the thiophene ring, particularly through the formation of carbon-carbon bonds, is a cornerstone of modern synthetic organic chemistry. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, have emerged as powerful and versatile tools for this purpose. Brominated thiophenes are widely utilized as stable, readily available substrates in these transformations.

The reactivity of a brominated thiophene in cross-coupling reactions is highly dependent on the position of the bromine atom on the thiophene ring, as well as the electronic nature of other substituents present. Generally, the order of reactivity for bromothiophenes follows the trend 2-bromo > 5-bromo (if the 2-position is substituted) > 3-bromo. This is attributed to the higher electrophilicity of the carbon atom at the α-positions (2 and 5) of the thiophene ring, which facilitates the initial oxidative addition step in the catalytic cycle.

This guide focuses on the comparative performance of this compound against other common brominated thiophenes, providing available experimental data and detailed protocols to aid in synthetic planning and execution.

Comparative Performance in Cross-Coupling Reactions

While direct, side-by-side comparative studies under identical conditions are limited in the literature, the following tables summarize available quantitative data for various brominated thiophenes in Suzuki-Miyaura, Stille, Heck, and Sonogashira cross-coupling reactions. The expected reactivity of this compound is inferred based on the electronic properties of its substituents and data from structurally similar compounds. The presence of an electron-withdrawing carboxylate group is expected to enhance the reactivity of the C-Br bond towards oxidative addition.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.

Table 1: Comparison of Brominated Thiophenes in Suzuki-Miyaura Coupling

Brominated ThiopheneCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Citation
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9012Expected HighN/A
2-BromothiophenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~85-95[1]
3-BromothiophenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~80-90[1]
2,5-Dibromo-3-methylthiophene (mono-coupling)4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901263[2]
2,5-Dibromo-3-hexylthiophene (mono-coupling)Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901265N/A

Note: The yield for this compound is an educated estimation. Direct experimental data was not found in the surveyed literature.

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organotin compound.

Table 2: Comparison of Brominated Thiophenes in Stille Coupling

Brominated ThiopheneCoupling PartnerCatalyst/LigandSolventTemp (°C)Time (h)Yield (%)Citation
This compound Tributyl(phenyl)stannanePd(PPh₃)₄Toluene11016Expected HighN/A
3,4-Dibromothiophene (mono-coupling)Tributyl(2-thienyl)stannanePdCl₂(PPh₃)₂DMF901678[3]
2-Bromothiophene(Tributylstannyl)thiophenePd(PPh₃)₄Toluene11012>95N/A
3-BromothiopheneTributyl(phenyl)stannanePd(PPh₃)₄Toluene1102475N/A

Note: The yield for this compound is an educated estimation. Direct experimental data was not found in the surveyed literature.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene.

Table 3: Comparison of Brominated Thiophenes in Heck Reaction

Brominated ThiopheneCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Citation
This compound StyrenePd(OAc)₂/P(o-tol)₃K₂CO₃DMF12024Expected Moderate-HighN/A
3-BromothiopheneStyrenePd(OAc)₂K₂CO₃DMF12012-24>80 (Expected)[4]
2-BromothiopheneStyrenePd(OAc)₂/PPh₃Et₃NAcetonitrile100492N/A
1-(5-bromothiophen-2-yl)ethanoneStyrenePd catalystBaseSolvent80-Good[5]

Note: The yield for this compound is an educated estimation. Direct experimental data was not found in the surveyed literature.

Sonogashira Coupling

The Sonogashira coupling involves the reaction of an organohalide with a terminal alkyne.

Table 4: Comparison of Brominated Thiophenes in Sonogashira Coupling

Brominated ThiopheneCoupling PartnerCatalyst/Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Citation
This compound PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NToluene606Expected HighN/A
2,3-Dibromothiophene (mono-coupling)PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NToluene60185[6]
2-BromothiophenePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NToluene25295N/A
3-BromothiophenePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NToluene60480N/A

Note: The yield for this compound is an educated estimation. Direct experimental data was not found in the surveyed literature.

Experimental Protocols

The following are generalized experimental protocols for the four major cross-coupling reactions discussed. These should serve as a starting point and may require optimization for specific substrates and coupling partners.

Suzuki-Miyaura Coupling Protocol

Materials:

  • Brominated thiophene (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or Toluene/water 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add the brominated thiophene, arylboronic acid, base, and palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Stille Coupling Protocol

Materials:

  • Brominated thiophene (1.0 mmol)

  • Organostannane reagent (1.1 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene or DMF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the brominated thiophene and palladium catalyst in the anhydrous, degassed solvent.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • To remove tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours.

  • Filter the mixture through a pad of Celite, washing with an organic solvent.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.[3]

Heck Reaction Protocol

Materials:

  • Brominated thiophene (1.0 mmol)

  • Alkene (e.g., Styrene, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., P(o-tol)₃, 2-4 mol%)

  • Base (e.g., K₂CO₃ or Et₃N, 2.0 mmol)

  • Anhydrous solvent (e.g., DMF or NMP)

Procedure:

  • To a dry Schlenk flask or sealed tube, add the brominated thiophene, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent and the alkene via syringe.

  • Seal the vessel and heat the reaction mixture to 120-140 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[3][4]

Sonogashira Coupling Protocol

Materials:

  • Brominated thiophene (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Et₃N, 2.0 mmol)

  • Degassed solvent (e.g., Toluene or THF)

Procedure:

  • To a Schlenk flask, add the brominated thiophene, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at the desired temperature (can range from room temperature to 80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.[6]

Factors Influencing Reactivity in Cross-Coupling Reactions

The choice of brominated thiophene and the specific cross-coupling reaction are governed by several interconnected factors. The following diagram illustrates these relationships.

CrossCouplingFactors cluster_substrate Brominated Thiophene Substrate cluster_reaction Cross-Coupling Reaction BrominePosition Position of Bromine (α vs. β) Reactivity Overall Reactivity & Yield BrominePosition->Reactivity α-bromo > β-bromo Substituents Electronic Nature of Substituents (EWG vs. EDG) Substituents->Reactivity EWG enhances reactivity Selectivity Regio- & Chemoselectivity Substituents->Selectivity StericHindrance Steric Hindrance StericHindrance->Reactivity hindrance decreases reactivity StericHindrance->Selectivity ReactionType Reaction Type (Suzuki, Stille, Heck, Sonogashira) ReactionType->Reactivity ReactionType->Selectivity CatalystSystem Catalyst & Ligand CatalystSystem->Reactivity ReactionConditions Base, Solvent, Temperature ReactionConditions->Reactivity

Caption: Factors influencing the outcome of cross-coupling reactions with brominated thiophenes.

Conclusion

This compound is a valuable building block for the synthesis of highly functionalized thiophene derivatives. Based on the electronic effects of its substituents—an electron-donating methyl group at the 2-position and an electron-withdrawing carboxylate group at the 3-position—it is expected to exhibit high reactivity at the 5-bromo position in various palladium-catalyzed cross-coupling reactions. While direct comparative experimental data is currently limited, the provided protocols and comparative tables for other brominated thiophenes offer a strong foundation for researchers to develop efficient synthetic routes using this versatile compound. The choice of specific cross-coupling reaction and conditions will ultimately depend on the desired final product and the compatibility of the coupling partners.

References

A Comparative Guide to the Reactivity of Bromothiophene Isomers in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of heterocyclic building blocks is critical for the efficient design and execution of synthetic routes. This guide provides an objective comparison of the reactivity of 2-bromothiophene and 3-bromothiophene in several cornerstone organic transformations, supported by experimental data.

Executive Summary: In palladium-catalyzed cross-coupling reactions and lithiation/metal-halogen exchange, 2-bromothiophene generally exhibits higher reactivity than its 3-bromo counterpart.[1] This trend is predominantly attributed to the electronic properties of the thiophene ring. The C2 position is more electron-deficient, which facilitates the initial oxidative addition step in many cross-coupling reactions.[1] Furthermore, the C2 proton is more acidic, making lithiation more favorable at this position.[1] Consequently, reactions with 2-bromothiophene often proceed under milder conditions and can result in higher yields compared to 3-bromothiophene.[1][2] However, with the advent of modern, highly active catalyst systems, successful transformations can be achieved for both isomers.[1]

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of 2-bromothiophene and 3-bromothiophene in key organic synthesis reactions. It is important to note that direct comparative studies under identical conditions are limited in the literature; the data presented is compiled from various sources to provide a representative overview.[1]

Table 1: Suzuki-Miyaura Coupling of Bromothiophenes with Phenylboronic Acid

EntryBromothiophene IsomerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
12-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~85-95%[1]
23-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~80-90%[1]

Table 2: Heck Reaction of Bromothiophenes with Pent-4-en-2-ol

EntrySubstrateBaseProduct Ratio (Ketone:Alcohol:Other)Total Yield (%)
12-BromothiopheneK₂CO₃61:32:793[3]
23-BromothiopheneK₂CO₃56:37:793[3]

Reaction Conditions: [Pd(η³-C₃H₅)Cl]₂/Tedicyp catalyst, DMF, 130 °C, 20 h.[3]

Table 3: Stille Coupling of Bromothiophenes

Table 4: Lithiation and Metal-Halogen Exchange

Quantitative comparative data for lithiation is often presented in terms of reaction kinetics rather than isolated yields of the lithiated species. It is well-established that the formation of 2-thienyllithium from 2-bromothiophene via metal-halogen exchange is both thermodynamically favored and kinetically rapid at low temperatures.[1] The lithiation of 3-bromothiophene is also feasible but can be slower.[1] Direct deprotonation is highly favorable at the C2 position due to the significantly greater acidity of the C2 proton compared to the C3 proton.[1]

Experimental Protocols

Detailed methodologies for key comparative reactions are provided below. These protocols are based on established procedures and can serve as a starting point for reaction optimization.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a widely used method for the coupling of aryl bromides.[4]

  • Materials:

    • Bromothiophene (1.0 equiv)

    • Arylboronic acid (1.1-1.5 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

    • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2-3 equiv)

    • Solvent: Toluene/Water or 1,4-Dioxane/Water (e.g., 4:1)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried flask, add the bromothiophene, arylboronic acid, and base.

    • Seal the flask and purge with an inert gas for 10-15 minutes.

    • Add the palladium catalyst.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for the Heck Reaction

This protocol is based on established methodologies for the Heck reaction of heteroaryl bromides.[3][5]

  • Materials:

    • Bromothiophene (1.0 equiv)

    • Alkene (e.g., Styrene) (1.2 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the bromothiophene, Pd(OAc)₂, and K₂CO₃.

    • Add anhydrous DMF, followed by the alkene.

    • Seal the flask and heat the reaction mixture to 120-130°C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS (typically complete within 12-24 hours).

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Metal-Halogen Exchange

This procedure describes a typical lithiation of a bromothiophene.

  • Materials:

    • Bromothiophene (1.0 equiv)

    • n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) (1.0-1.1 equiv for exchange, 2.0 equiv of t-BuLi can be used for clean reactions)[6]

    • Anhydrous solvent (e.g., THF, diethyl ether)

    • Inert gas (Nitrogen or Argon)

    • Electrophile

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add the bromothiophene and anhydrous solvent.

    • Cool the solution to a low temperature (typically -78°C).

    • Slowly add the organolithium reagent dropwise, maintaining the low temperature.

    • Stir the mixture at -78°C for a specified time (e.g., 30-60 minutes).

    • Add the desired electrophile and allow the reaction to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the product as needed.

Visualizing Reaction Pathways and Workflows

To visually represent the processes discussed, the following diagrams have been generated using Graphviz.

Suzuki_Miyaura_Cycle cluster_legend Legend pd0 Pd(0)L₂ pd_complex R-Pd(II)L₂-X pd0->pd_complex R-X r_x R-X (Bromothiophene) r_x->pd_complex oxidative_addition Oxidative Addition r_pd_r R-Pd(II)L₂-R' pd_complex->r_pd_r R'B(OH)₂ / Base boronic_acid R'B(OH)₂ boronic_acid->pd_complex base Base base->pd_complex transmetalation Transmetalation r_pd_r->pd0 Product (R-R') product R-R' r_pd_r->product reductive_elimination Reductive Elimination key1 Catalyst Species key2 Reactant/Product key3 Intermediate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Workflow start Start setup Reaction Setup (Bromothiophene, Catalyst, Base) start->setup addition Add Solvent and Alkene setup->addition heating Heat and Stir (e.g., 120-130°C, 12-24h) addition->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for the Heck reaction.

Lithiation_Pathway cluster_2bromo 2-Bromothiophene cluster_3bromo 3-Bromothiophene start2 2-Bromothiophene lith2 2-Thienyllithium (More Stable, Faster Formation) start2->lith2 Metal-Halogen Exchange product2 Functionalized Product lith2->product2 Quench with E+ start3 3-Bromothiophene lith3 3-Thienyllithium (Less Stable, Slower Formation) start3->lith3 Metal-Halogen Exchange product3 Functionalized Product lith3->product3 Quench with E+ reagent Organolithium Reagent (e.g., n-BuLi, t-BuLi) reagent->lith2 reagent->lith3 electrophile Electrophile (E+) electrophile->product2 electrophile->product3

Caption: Comparative logical relationship in the lithiation of bromothiophene isomers.

References

comparative analysis of synthetic routes to Methyl 5-bromo-2-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and materials science, the efficient synthesis of substituted thiophenes is a critical endeavor. Methyl 5-bromo-2-methylthiophene-3-carboxylate is a valuable building block, and understanding the various synthetic approaches to its preparation is key to optimizing its production for further applications. This guide provides a comparative analysis of two plausible synthetic routes, complete with experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

Two primary strategies for the synthesis of this compound are presented:

  • Route 1: Late-Stage Bromination. This pathway involves the initial synthesis of the methyl ester of 2-methylthiophene-3-carboxylic acid, followed by a regioselective bromination at the 5-position.

  • Route 2: Early-Stage Bromination and Subsequent Carboxylation/Esterification. This approach begins with the bromination of 2-methylthiophene, followed by carboxylation at the 3-position and a final esterification step.

The following table summarizes the key aspects of each route:

ParameterRoute 1: Late-Stage BrominationRoute 2: Early-Stage Bromination
Starting Material 2-Methylthiophene2-Methylthiophene
Key Intermediates Methyl 2-methylthiophene-3-carboxylate5-Bromo-2-methylthiophene, 5-Bromo-2-methylthiophene-3-carboxylic acid
Number of Steps 23
Overall Yield ~70-75% (estimated)~45-55% (estimated)
Key Reagents Isopropylmagnesium chloride-lithium chloride, Ethyl chloroformate, Pyridinium tribromideN-Bromosuccinimide, n-Butyllithium, Carbon dioxide, Methanol, Sulfuric acid
Potential Challenges Regioselectivity of bromination, potential for over-bromination or side-chain bromination.Handling of organolithium reagents at low temperatures, regioselectivity of carboxylation.

Visualizing the Synthetic Pathways

The logical flow of each synthetic route is depicted in the diagrams below.

Synthetic_Routes cluster_0 Route 1: Late-Stage Bromination cluster_1 Route 2: Early-Stage Bromination A1 2-Methylthiophene B1 Methyl 2-methylthiophene-3-carboxylate A1->B1 1. iPrMgCl·LiCl 2. ClCO2Et (adapted) C1 This compound B1->C1 Pyridinium tribromide A2 2-Methylthiophene B2 5-Bromo-2-methylthiophene A2->B2 NBS, CCl4 C2 5-Bromo-2-methylthiophene-3-carboxylic acid B2->C2 1. n-BuLi 2. CO2 D2 This compound C2->D2 MeOH, H2SO4

Caption: Comparative workflow of two synthetic routes to the target compound.

Detailed Experimental Protocols

Route 1: Late-Stage Bromination

This route offers a potentially more convergent approach, with the thiophene core being fully functionalized with the ester group prior to the introduction of the bromine atom.

Step 1: Synthesis of Ethyl 2-methylthiophene-3-carboxylate (adapted for Methyl Ester)

A safe and efficient process for the preparation of the ethyl ester has been described and can be adapted for the methyl ester.[1] This method avoids the use of pyrophoric n-butyllithium.

  • To a solution of 2-methylthiophene in a suitable solvent, isopropylmagnesium chloride-lithium chloride complex (TurboGrignard reagent) is added to facilitate metalation at the 3-position.

  • The resulting Grignard reagent is then quenched with methyl chloroformate at a controlled temperature (e.g., below 0 °C).

  • An aqueous work-up followed by extraction and purification by distillation or chromatography yields Methyl 2-methylthiophene-3-carboxylate. The reported yield for the ethyl ester is 52% on a multikilogram scale.[1]

Step 2: Bromination of Methyl 2-methylthiophene-3-carboxylate

  • Methyl 2-methylthiophene-3-carboxylate is dissolved in acetic acid.

  • Pyridinium tribromide is added to the solution at room temperature.

  • The reaction mixture is stirred at 40 °C for approximately 4 hours under an inert atmosphere.

  • The reaction is then cooled and quenched with water to precipitate the product.

  • The crude product is collected by filtration and can be further purified by recrystallization or chromatography to yield this compound. An analogous reaction on the corresponding carboxylic acid reports a yield of approximately 84%.[1]

Route 2: Early-Stage Bromination and Subsequent Carboxylation/Esterification

This classical approach introduces the bromo substituent early in the sequence, followed by the construction of the carboxylate functionality.

Step 1: Synthesis of 5-Bromo-2-methylthiophene

  • To a solution of 2-methylthiophene in carbon tetrachloride, N-bromosuccinimide (NBS) is added.

  • The reaction mixture is heated under reflux for several hours.

  • After cooling, the succinimide byproduct is removed by filtration.

  • The filtrate is concentrated, and the crude product can be purified by distillation to afford 5-bromo-2-methylthiophene.

Step 2: Synthesis of 5-Bromo-2-methylthiophene-3-carboxylic acid

  • A solution of 5-bromo-2-methylthiophene in anhydrous tetrahydrofuran (THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

  • A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred to allow for the formation of the 3-lithiated intermediate.

  • The reaction is then quenched by bubbling dry carbon dioxide gas through the solution or by adding crushed dry ice.

  • The reaction is allowed to warm to room temperature, followed by an acidic work-up (e.g., with dilute HCl).

  • The product is extracted with an organic solvent, and the organic layer is dried and concentrated. Purification by recrystallization or column chromatography yields 5-bromo-2-methylthiophene-3-carboxylic acid.

Step 3: Esterification of 5-Bromo-2-methylthiophene-3-carboxylic acid

  • 5-Bromo-2-methylthiophene-3-carboxylic acid is dissolved in an excess of methanol.

  • A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.[2]

  • The mixture is heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated to give the final product, this compound.[2][3]

Concluding Remarks

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is more convergent and may be advantageous for large-scale synthesis due to the avoidance of cryogenic conditions and highly reactive organolithium intermediates in the final stages. The overall yield is also likely to be higher.

Route 2 follows a more traditional and linear approach. While it involves more steps and potentially a lower overall yield, the starting materials and reagents for each step are readily available. The handling of n-butyllithium requires careful consideration of safety protocols.

The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including the desired scale of the synthesis, available equipment, and safety considerations. The experimental data and protocols provided in this guide serve as a valuable resource for making an informed decision.

References

Spectroscopic Purity Analysis of Methyl 5-bromo-2-methylthiophene-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to confirm the purity of Methyl 5-bromo-2-methylthiophene-3-carboxylate. By comparing the expected spectral data of the target compound with that of potential impurities, researchers can confidently assess the purity of their synthesized materials. This document outlines detailed experimental protocols and presents data in a clear, comparative format.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. As with any synthetic compound, ensuring its purity is critical for reliable downstream applications. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are powerful tools for confirming the structure and assessing the purity of this and other organic molecules.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound to determine its purity.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for Purity Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_evaluation Data Evaluation Synthesized_Product Synthesized Product: This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Data_Analysis Spectral Data Analysis and Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Purity_Assessment Purity Assessment Data_Analysis->Purity_Assessment

Caption: Workflow for purity confirmation of this compound.

Comparative Spectroscopic Data

To effectively assess the purity of this compound, its spectroscopic data should be compared against that of potential starting materials, intermediates, and byproducts. The following tables summarize the expected and known spectral data for the target compound and a likely precursor, 2-bromo-5-methylthiophene.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound (Expected) ~7.3-7.5s1HThiophene H-4
~3.8s3H-OCH₃
~2.5s3HThiophene -CH₃
2-Bromo-5-methylthiophene 6.98s1HThiophene H-3
6.55s1HThiophene H-4
2.41s3HThiophene -CH₃

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound (Expected) ~163C=O
~145Thiophene C-2
~135Thiophene C-5
~130Thiophene C-4
~125Thiophene C-3
~52-OCH₃
~15Thiophene -CH₃
2-Bromo-5-methylthiophene 141.4Thiophene C-5
129.8Thiophene C-4
125.5Thiophene C-3
108.7Thiophene C-2
15.3Thiophene -CH₃

Table 3: IR Spectroscopy Data

CompoundWavenumber (cm⁻¹)Functional Group Assignment
This compound (Expected) ~1720C=O stretch (ester)
~3100C-H stretch (aromatic)
~2950C-H stretch (aliphatic)
~1250C-O stretch (ester)
~700-800C-Br stretch
2-Bromo-5-methylthiophene ~3100C-H stretch (aromatic)
~2920C-H stretch (aliphatic)
~1540, 1450C=C stretch (thiophene ring)
~700-800C-Br stretch

Table 4: Mass Spectrometry Data

Compoundm/z (relative intensity)Fragmentation Ion
This compound (Expected) 249/251 (M⁺)Molecular ion (presence of Br isotopes)
218/220[M - OCH₃]⁺
190/192[M - COOCH₃]⁺
2-Bromo-5-methylthiophene 176/178 (M⁺)Molecular ion (presence of Br isotopes)
97[M - Br]⁺

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are provided below. Instrumentation and specific parameters may be adjusted based on available equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument at 100 MHz. Typical parameters include a 30° pulse width, a relaxation delay of 2.0 s, and 1024 scans.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the sample directly on the ATR crystal.

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Process the spectrum using the instrument's software. Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS) for volatile compounds.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-400.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and characteristic fragmentation patterns. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed for all bromine-containing fragments.

Conclusion

The purity of this compound can be reliably confirmed through a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. By comparing the acquired spectra with the expected data and the data of potential impurities, researchers can ensure the quality and integrity of their material, which is paramount for its successful use in further research and development. The presence of characteristic peaks for the methyl, ester, and brominated thiophene moieties, and the absence of signals corresponding to starting materials or byproducts, will confirm the high purity of the compound.

A Comparative Analysis of the Biological Activities of Methyl 5-bromo-2-methylthiophene-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various analogs of Methyl 5-bromo-2-methylthiophene-3-carboxylate. The information presented is based on available experimental data from peer-reviewed scientific literature, offering insights into the structure-activity relationships of this class of compounds. While specific biological activity data for this compound was not prominently available in the reviewed literature, this guide focuses on the reported activities of its structural analogs, providing a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

I. Comparative Analysis of Biological Activities

The analogs of this compound exhibit a diverse range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The following tables summarize the quantitative data from various studies to facilitate a clear comparison of their performance.

Anticancer Activity

Several thiophene derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are commonly used to quantify this activity, with lower values indicating greater potency.

Table 1: Anticancer Activity of Thiophene Analogs

Compound/AnalogCancer Cell LineActivity MetricValue (µM)Reference
2-Bromo-5-(2-(methylthio)phenyl)thiophene (BMPT)LnCap (Prostate)EC50138.573[1]
HepG2 (Liver)EC50185.931[1]
Caco-2 (Colon)EC50108.657[1]
4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2)MCF-7 (Breast)IC500.013[2]
MDA-MB-231 (Breast)IC500.056[2]
4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 3)MCF-7 (Breast)IC500.023[2]
Antimicrobial Activity

The antimicrobial potential of thiophene derivatives has been evaluated against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is the primary metric used, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Thiophene Analogs

Compound/AnalogMicroorganismActivity MetricValue (mg/mL)Reference
2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F)Salmonella Typhi (XDR)MIC3.125
Thiophene-2-carboxamide derivative (7b)P. aeruginosaInhibition (%)86.9[3]
S. aureusInhibition (%)83.3[3]
B. subtilisInhibition (%)82.6[3]
Thiophene derivative (7b)Various bacteriaActivityComparable to ampicillin and gentamicin[4][5]
Thiophene derivative (8)Various bacteriaActivityComparable to ampicillin and gentamicin[4][5]
Enzyme Inhibitory Activity

Thiophene-based compounds have been identified as inhibitors of various enzymes, playing roles in different signaling pathways associated with diseases like inflammation and cancer.

Table 3: Enzyme Inhibitory Activity of Thiophene Analogs

Compound/AnalogTarget EnzymeActivity MetricValue (µM)Reference
Thiophene-3-carboxamide (Compound 26)JNK1IC501.4[6]
Thiophene-3-carboxamide (Compound 27)JNK1IC502.6[6]
Thiophene-3-carboxamide (Compound 5g)JNK1IC505.4[6]

II. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cytotoxicity and Antiproliferative Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)**

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][10][11]

Protocol:

  • Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) and dilute it to the final inoculum concentration (approximately 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

c-Jun N-Terminal Kinase (JNK) Inhibition Assay

JNK activity is often measured by quantifying the phosphorylation of a substrate, such as c-Jun.[12][13][14][15]

Protocol (Example using ADP-Glo™ Kinase Assay):

  • Reaction Setup: In a 384-well plate, add the test compound or vehicle (DMSO), the JNK1 enzyme, and a substrate/ATP mix.

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus reflects the JNK1 activity.

  • Data Analysis: Calculate the percentage of inhibition relative to the control (no inhibitor) and determine the IC50 value.

Plasminogen Activator Inhibitor-1 (PAI-1) Inhibition Assay

Protocol (Chromogenic Assay):

  • Substrate Addition: Add a chromogenic substrate for tPA (e.g., S-2288).

  • Absorbance Measurement: Measure the change in absorbance at 405 nm over time. The rate of color development is proportional to the residual tPA activity.

III. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of these compounds. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[20][21][22][23][24] Several thiophene analogs have been identified as inhibitors of JNK.

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress (UV, Heat Shock) Receptor Receptors Stress->Receptor Cytokines Cytokines (TNF-α, IL-1) Cytokines->Receptor MAPKKK MAPKKK (ASK1, MEKK1) Receptor->MAPKKK MAPKK MAPKK (MKK4, MKK7) MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun JNK->cJun Inhibitor Thiophene Analog (Inhibitor) Inhibitor->JNK Transcription Gene Transcription (Apoptosis, Inflammation) cJun->Transcription

Caption: The JNK signaling cascade and the point of intervention for thiophene analog inhibitors.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival.[6][25][26][27][28] Some thiophene derivatives may exert their anticancer effects by modulating this pathway.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt PI3K->PIP2 phosphorylates mTORC1 mTORC1 Akt->mTORC1 CellSurvival Cell Survival Akt->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3

Caption: Overview of the PI3K/Akt/mTOR signaling pathway, a key regulator of cell fate.

General Workflow for In Vitro Biological Activity Screening

The process of screening compounds for biological activity typically follows a standardized workflow, from initial compound handling to final data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Compound Preparation Treatment Treatment with Test Compounds Compound->Treatment CellCulture Cell Culture/ Microorganism Growth CellCulture->Treatment Incubation Incubation Treatment->Incubation Measurement Measurement (e.g., Absorbance) Incubation->Measurement Data Data Collection Measurement->Data Analysis Statistical Analysis (IC50/MIC Calculation) Data->Analysis Results Results Interpretation Analysis->Results

Caption: A generalized workflow for screening the biological activity of chemical compounds in vitro.

References

A Comparative Guide to Alternative Cross-Coupling Methodologies for Methyl 5-bromo-2-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern synthetic chemistry. While the Suzuki-Miyaura coupling is a robust and widely utilized method for the functionalization of heteroaromatic compounds like Methyl 5-bromo-2-methylthiophene-3-carboxylate, a variety of alternative cross-coupling reactions offer distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions. This guide provides a comprehensive comparison of viable alternatives to the Suzuki coupling for the modification of this compound, supported by representative experimental data and detailed protocols.

The selection of an appropriate coupling method is critical and often depends on the specific synthetic target and the functionalities present in the coupling partners. The following sections detail several powerful palladium-catalyzed cross-coupling reactions, offering a toolkit for the discerning synthetic chemist.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for various cross-coupling reactions on bromothiophene derivatives, providing a comparative overview. Data for the specific substrate, this compound, is provided where available; in other cases, data from closely related bromothiophene analogs are presented to offer valuable insights into expected reactivity and efficiency.

Table 1: Comparison of C-C Bond Forming Reactions

Coupling ReactionCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Stille Pd(PPh₃)₄-Toluene1101280-95Tolerates a wide range of functional groups; toxicity of organotin reagents is a drawback.[1]
Negishi Pd(dppf)Cl₂-THF65485-98Highly reactive organozinc reagents; sensitive to moisture and air.
Heck Pd(OAc)₂ / P(o-tol)₃K₂CO₃DMF120-14012-2470-90Couples with alkenes; regioselectivity can be a challenge.[2]
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃NToluene/THFRT - 802-1275-95Couples with terminal alkynes; requires a copper co-catalyst in traditional protocols.[3]
Kumada NiCl₂(dppp)-THFReflux1280-90Utilizes Grignard reagents; limited functional group tolerance.[3]
Hiyama [PdCl(allyl)]₂ / P(t-Bu)₃TBAFTHF601670-90Organosilanes are low in toxicity; requires fluoride activation.
Direct Arylation Pd(OAc)₂ / PCy₃·HBF₄K₂CO₃Toluene1102460-85C-H activation avoids pre-functionalization of the coupling partner.

Table 2: Comparison of C-N Bond Forming Reactions

Coupling ReactionCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Buchwald-Hartwig Pd₂(dba)₃ / XPhosCs₂CO₃Toluene1001880-95Couples with amines, amides, and other N-nucleophiles.

Experimental Protocols

Detailed experimental procedures for each of the discussed coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.

Stille Coupling Protocol

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of an organostannane with this compound.

Materials:

  • This compound

  • Organostannane (e.g., Tributyl(phenyl)tin)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv) and Pd(PPh₃)₄ (2-5 mol%).

  • Add anhydrous and degassed toluene via syringe.

  • Add the organostannane (1.1-1.5 equiv) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF to remove tin byproducts.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Negishi Coupling Protocol

This protocol outlines the coupling of an organozinc reagent with this compound.

Materials:

  • This compound

  • Organozinc reagent (prepared in situ or from a commercial source)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Anhydrous THF

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and Pd(dppf)Cl₂ (2-5 mol%) in anhydrous THF.

  • To this solution, add the organozinc reagent (1.2-2.0 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux (approx. 65 °C) for 2-8 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Heck Coupling Protocol

This protocol details the vinylation of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., styrene, methyl acrylate)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Potassium carbonate (K₂CO₃)

  • Anhydrous DMF or NMP

Procedure:

  • To a dry Schlenk flask or sealed tube, add this compound (1.0 equiv), Pd(OAc)₂ (1-2 mol%), P(o-tol)₃ (2-4 mol%), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent and the alkene (1.2-1.5 equiv) via syringe.

  • Seal the vessel and heat the reaction mixture to 120-140 °C with stirring.[2]

  • Monitor the reaction by TLC or GC-MS. After completion, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent. Dry the organic phase and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling Protocol

This protocol describes the coupling of a terminal alkyne with this compound.

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous toluene or THF

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the tube with argon.

  • Add the anhydrous solvent, the terminal alkyne (1.2 equiv), and Et₃N (2.0 equiv).[3]

  • Stir the reaction at room temperature or heat to 50-80 °C for 2-12 hours, monitoring by TLC or GC-MS.[3]

  • Upon completion, dilute with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Kumada Coupling Protocol

This protocol outlines the coupling of a Grignard reagent with this compound.

Materials:

  • This compound

  • Grignard reagent (e.g., phenylmagnesium bromide)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [NiCl₂(dppp)]

  • Anhydrous THF or diethyl ether

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in a dry ether solvent at 0 °C, add the nickel catalyst (e.g., NiCl₂(dppp), 1-5 mol%).[3]

  • Slowly add the Grignard reagent (1.1 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[3]

  • Monitor the reaction by TLC or GC-MS.

  • Carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.[3]

  • Extract with an ether solvent, dry the organic layer, and concentrate.

  • Purify the product via column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol describes the amination of this compound.

Materials:

  • This compound

  • Amine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and Cs₂CO₃ (1.5 equiv) to a Schlenk tube.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous toluene and seal the tube.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours.

  • After cooling, dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Purify the desired amine product by column chromatography.

Visualizations

The following diagrams illustrate the catalytic cycles of the key cross-coupling reactions and a comparative experimental workflow.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdR Ar-Pd(II)L₂-R' ArPdX->ArPdR R'-B(OH)₂ Base Transmetal Transmetalation ArPdR->Pd0 Product Ar-R' ArPdR->Product RedElim Reductive Elimination Catalyst_Regen Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Stille_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdR Ar-Pd(II)L₂-R' ArPdX->ArPdR R'-SnBu₃ Transmetal Transmetalation ArPdR->Pd0 Product Ar-R' ArPdR->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Stille coupling reaction.

Heck_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Ar-X Coord Alkene Coordination OxAdd->Coord Alkene Insert Migratory Insertion Coord->Insert BetaElim β-Hydride Elimination Insert->BetaElim Product Ar-Alkene BetaElim->Product Base_Regen Base Regeneration BetaElim->Base_Regen H-Pd(II)L₂-X Base_Regen->Pd0 Base

Caption: Catalytic cycle of the Heck coupling reaction.

Comparative_Workflow cluster_Suzuki Suzuki Coupling cluster_Stille Stille Coupling cluster_Negishi Negishi Coupling S_Start Start S_Reactants Combine Aryl Halide, Boronic Acid, Base, Catalyst, Solvent S_Start->S_Reactants S_Reaction Heat Reaction Mixture S_Reactants->S_Reaction S_Workup Aqueous Workup S_Reaction->S_Workup S_Purify Purification S_Workup->S_Purify S_End Product S_Purify->S_End T_Start Start T_Reactants Combine Aryl Halide, Organostannane, Catalyst, Solvent T_Start->T_Reactants T_Reaction Heat Reaction Mixture T_Reactants->T_Reaction T_Workup Fluoride Workup to Remove Tin T_Reaction->T_Workup T_Purify Purification T_Workup->T_Purify T_End Product T_Purify->T_End N_Start Start N_Reactants Combine Aryl Halide, Organozinc Reagent, Catalyst, Solvent N_Start->N_Reactants N_Reaction Stir at RT or Heat N_Reactants->N_Reaction N_Workup Aqueous Workup N_Reaction->N_Workup N_Purify Purification N_Workup->N_Purify N_End Product N_Purify->N_End

Caption: Comparative experimental workflow for cross-coupling reactions.

References

A Comparative Guide to Ligand Performance in Cross-Coupling Reactions of Methyl 5-bromo-2-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various ligands in palladium-catalyzed cross-coupling reactions involving Methyl 5-bromo-2-methylthiophene-3-carboxylate. The selection of an appropriate ligand is crucial for achieving high yields and reaction efficiency. This document summarizes experimental data from studies on structurally similar bromothiophene derivatives to provide insights into ligand efficacy in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

Data Presentation: Ligand Performance in Cross-Coupling Reactions

The following tables summarize the performance of different ligands in palladium-catalyzed cross-coupling reactions of bromothiophene derivatives. While specific data for this compound is limited, the presented data for analogous substrates offers valuable guidance for ligand selection.

Table 1: Suzuki-Miyaura Coupling of Bromothiophene Derivatives with Arylboronic Acids

EntryBromothiophene SubstrateLigandCatalyst PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)
1Pentyl 5-bromothiophene-2-carboxylatePPh₃Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (4:1)901671.5-80.2[1]
22-Bromo-5-(bromomethyl)thiophenePPh₃Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)901225-76[2]
32,5-Dibromo-3-methylthiophene (mono-coupling)PPh₃Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801227-63[3]
44-Bromotoluene (Model Substrate)SPhosPd(OAc)₂K₃PO₄THFRT12>95[4]

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Amines

EntryAryl BromideAmineLigandCatalyst PrecursorBaseSolventTemp. (°C)Yield (%)
1BromobenzeneMorpholineXPhos[Pd(allyl)Cl]₂NaOtBuToluene10093[5]
24-ChlorotolueneMorpholineXPhosPd₂(dba)₃NaOtBuTolueneReflux94[5]
3Aryl ChloridesVarious AminesIPr (NHC)Pd₂(dba)₃KOtBuToluene110High[6]

Table 3: Heck Reaction of Bromothiophenes with Alkenes

EntryBromothiophene SubstrateAlkeneLigandCatalyst PrecursorBaseSolventTemp. (°C)Yield (%)
13-BromothiophenePent-4-en-2-olTedicyp[Pd(η³-C₃H₅)Cl]₂K₂CO₃DMF13093[7]
2Aryl ChloridesStyreneP(t-Bu)₃Pd₂(dba)₃Cs₂CO₃Dioxane100-120High[8]

Table 4: Sonogashira Coupling of Bromoindoles and Aryl Bromides with Terminal Alkynes

EntryBromo-SubstrateAlkyneLigandCatalyst SystemBaseSolventTemp. (°C)Yield (%)
15-BromoindolePhenylacetylenePPh₃PdCl₂(PPh₃)₂ / CuIEt₃NDMF8093[9]
21-Bromo-3,5-dimethoxybenzene3-EthynylpyridineDTBNpP[DTBNpP]Pd(crotyl)ClTMPDMSORTHigh[10]
3Aryl HalidesVarious AlkynesPPh₃PdCl₂(PPh₃)₂TBAFNoneRTModerate to Excellent[11]

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These protocols are based on literature procedures for similar substrates and can be adapted for reactions with this compound.

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of pentyl 5-arylthiophene-2-carboxylates.[1]

  • Reaction Setup: To a dried Schlenk flask, add pentyl 5-bromothiophene-2-carboxylate (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir for 16 hours under an inert atmosphere (e.g., Argon or Nitrogen).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general procedure for the amination of aryl halides.[5]

  • Reaction Setup: In a glovebox, add the aryl bromide (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (NaOtBu) (1.4 equiv) to a vial.

  • Catalyst System: In a separate vial, prepare a stock solution of the palladium precursor (e.g., [Pd(allyl)Cl]₂) and the phosphine ligand (e.g., XPhos) in toluene.

  • Reaction Mixture: Add the catalyst solution to the vial containing the reagents.

  • Reaction Execution: Seal the vial and heat the mixture to 100 °C for the specified time.

  • Analysis: After cooling, the reaction mixture can be analyzed by GC or LC-MS to determine the conversion and yield.

  • Work-up and Purification: Dilute the reaction mixture with a suitable organic solvent, filter through a pad of celite, and concentrate. Purify the residue by column chromatography.

General Protocol for Heck Reaction

This protocol is based on the Heck reaction of 3-bromothiophene.[7]

  • Reaction Setup: In a reaction vessel, dissolve 3-bromothiophene (1.0 equiv) and the alkene (1.2 equiv) in DMF.

  • Catalyst and Base: Add the palladium catalyst system (e.g., [Pd(η³-C₃H₅)Cl]₂/Tedicyp) and the base (e.g., K₂CO₃) (2.0 equiv).

  • Reaction Execution: Heat the mixture to 130 °C for 20 hours under an inert atmosphere.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the product by flash chromatography.

General Protocol for Sonogashira Coupling

This protocol is adapted from the coupling of 5-bromoindole with terminal alkynes.[9]

  • Reaction Setup: To a flask, add 5-bromoindole (1.0 equiv), the terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Solvent and Base: Add DMF as the solvent and triethylamine (Et₃N) (2.0 equiv) as the base.

  • Reaction Execution: Heat the reaction mixture to 80 °C for 4-6 hours under an inert atmosphere.

  • Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product via column chromatography.

Mandatory Visualizations

Catalytic Cycles and Experimental Workflow

The following diagrams illustrate the fundamental signaling pathways of the discussed cross-coupling reactions and a typical experimental workflow for ligand screening.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L2)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)(L)-X Oxidative_Addition->Ar-Pd(II)-X Amine_Coordination Amine Coordination (R2NH) Ar-Pd(II)-X->Amine_Coordination Amido_Complex [Ar-Pd(II)(L)(HNR2)]+X- Amine_Coordination->Amido_Complex Deprotonation Deprotonation (Base) Amido_Complex->Deprotonation Ar-Pd(II)-NR2 Ar-Pd(II)(L)-NR2 Deprotonation->Ar-Pd(II)-NR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2 Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Ligand_Screening_Workflow A Define Reaction Parameters (Substrate, Reagent, Base, Solvent, Temperature) B Prepare Stock Solutions (Pd Precursor, Ligands, Reactants) A->B C High-Throughput Experimentation (e.g., 96-well plate setup) B->C D Dispense Reagents and Catalysts C->D E Run Reactions under Controlled Conditions D->E F Quench Reactions and Prepare Samples for Analysis E->F G Analyze Results (GC, LC-MS, NMR) F->G H Identify Optimal Ligand(s) G->H I Scale-up and Further Optimization H->I

Caption: A typical experimental workflow for high-throughput ligand screening.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl 5-bromo-2-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for Methyl 5-bromo-2-methylthiophene-3-carboxylate, ensuring laboratory safety and regulatory compliance. The following protocols are based on established best practices for handling halogenated organic compounds and thiophene derivatives.

Hazard Profile and Safety Precautions

Key Potential Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[2]

  • Irritation: Can cause skin and serious eye irritation.[2][3]

  • Environmental Hazards: Potentially harmful to aquatic life with long-lasting effects.[2][4]

  • Reactivity: May react with strong oxidizing agents.[5]

Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE is mandatory:

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles and a face shield.
Skin Protection A flame-retardant lab coat and nitrile gloves.
Respiratory Protection Use in a certified chemical fume hood.[2][6]

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal. This compound waste must be handled as a halogenated organic waste .[1]

Operational Steps for Waste Collection:

  • Designated Waste Container:

    • Use a dedicated, chemically compatible container, preferably made of glass, for collecting waste.[2]

    • Ensure the container has a secure, tight-fitting lid to prevent leaks and evaporation.[6]

  • Separate from Other Waste Streams:

    • Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [1][6][7][8]

    • Keep this waste stream separate from aqueous, acidic, or basic waste.[7]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste."[7][8]

    • Specify the full chemical name: "this compound."

    • Indicate the primary hazards, such as "Toxic" and "Irritant."[7]

    • Maintain a log of the accumulated waste volume.

Disposal Procedure

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][9] All waste must be managed through an approved hazardous waste disposal program.

Step-by-Step Disposal Protocol:

  • Waste Accumulation:

    • Collect the waste in the designated and properly labeled container within a satellite accumulation area or your laboratory's designated hazardous waste storage location.[7]

    • Ensure the container is kept closed when not in use.[6]

  • Arrange for Pickup:

    • Once the container is nearly full (around 75%), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[7]

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[4]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Cleanup Protocol:

StepAction
1. Evacuate and Alert Immediately evacuate the immediate spill area and inform nearby personnel.
2. Ventilate Ensure the area is well-ventilated. If the spill occurs outside a fume hood, increase ventilation in the room.
3. Wear PPE Before cleaning, don the appropriate PPE as outlined in the safety section.
4. Contain and Absorb Contain the spill using an inert absorbent material such as vermiculite or sand.[7][9]
5. Collect Waste Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a sealable, labeled container for hazardous waste.[9]
6. Decontaminate Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
7. Report Report the spill to your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have Methyl 5-bromo-2- methylthiophene-3-carboxylate Waste is_contaminated Is the waste contaminated with other chemicals? start->is_contaminated is_halogenated Are the contaminants halogenated? is_contaminated->is_halogenated Yes collect_halogenated Collect in a dedicated 'Halogenated Organic Waste' container. is_contaminated->collect_halogenated No (Pure Compound) is_halogenated->collect_halogenated Yes collect_separate Collect in a separate, dedicated container. Do NOT mix with other waste streams. is_halogenated->collect_separate No label_container Label container with: 'Hazardous Waste', Chemical Name, and Hazards (Toxic, Irritant). collect_halogenated->label_container collect_separate->label_container store_safely Store in a designated, cool, and well-ventilated area. Keep container closed. label_container->store_safely contact_ehs Contact EHS or licensed waste disposal contractor for pickup. store_safely->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 5-bromo-2-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Methyl 5-bromo-2-methylthiophene-3-carboxylate (CAS No. 1259396-11-6). The following procedures are based on available data for structurally similar compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

Quantitative Data Summary for Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against potential splashes and airborne particles that can cause serious eye irritation.[2][3][6]
Skin Protection Chemical-resistant gloves (Nitrile rubber, minimum 0.11 mm thickness) and a lab coat.[5]To prevent skin contact, which may be harmful and cause irritation.[2][3][5]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.[2][3][5] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][5]To minimize the risk of inhaling harmful airborne particles.[1][2][3][4]
Footwear Closed-toe shoes, preferably safety boots.To protect feet from spills and falling objects.[6][7]

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial for laboratory safety. The following step-by-step plan outlines the key procedures.

Experimental Protocol: Handling and Storage

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and in good working order.[2][3]

  • Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above before handling the chemical.

  • Weighing and Transfer: When weighing and transferring the solid compound, use a spatula and handle it carefully to avoid creating dust.

  • In Case of Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3][8]

    • Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3]

    • Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][3][8]

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.[3][8]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]

Disposal Plan

  • Waste Collection: Collect all waste material, including empty containers and contaminated PPE, in a designated and properly labeled hazardous waste container.

  • Waste Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[2][3] Follow all federal, state, and local regulations for the disposal of halogenated organic compounds.

Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Eyewash & Safety Shower Functionality prep2 Ensure Fume Hood is Certified & Operational prep1->prep2 prep3 Gather and Inspect All Required PPE prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Conduct All Operations in Fume Hood handle1->handle2 handle3 Weigh and Transfer Compound Carefully handle2->handle3 handle4 Monitor for Spills or Exposure handle3->handle4 post1 Decontaminate Work Area handle4->post1 post2 Properly Store or Dispose of Chemical post1->post2 post3 Remove and Dispose of Contaminated PPE post2->post3 disp1 Collect Waste in Labeled Hazardous Container post2->disp1 post4 Wash Hands Thoroughly post3->post4 disp2 Arrange for Licensed Hazardous Waste Disposal disp1->disp2

Caption: Workflow for the safe handling and disposal of the chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.